Product packaging for Ethyl erucate(Cat. No.:CAS No. 37910-77-3)

Ethyl erucate

Cat. No.: B153465
CAS No.: 37910-77-3
M. Wt: 366.6 g/mol
InChI Key: WFZQLUSOXHIVKL-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Erucate (B1234575) Esters

The study of esters as a class of organic compounds dates back to the mid-19th century. nih.gov However, the specific focus on erucate esters is more recent, driven by the industrial utility of their parent molecule, erucic acid. Erucic acid is a monounsaturated omega-9 fatty acid naturally abundant in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard. wikipedia.orgatamanchemicals.com Historically, oils with high erucic acid content were used directly as lubricants in various industrial applications. atamankimya.com

The significance of erucate esters grew as chemists sought to modify the properties of erucic acid for specialized applications. These derivatives were developed for use as surfactants, lubricants, and slip agents. atamanchemicals.comnih.gov A notable development in the history of erucate esters for commercial use was documented in a 1983 patent, which detailed the preparation of various long-chain erucate esters, such as stearyl erucate and behenyl erucate, through the transesterification of rapeseed oil. google.com This process was aimed at creating esters for the cosmetic industry, valued for their properties that mimic those of jojoba oil. google.com This marked a significant step in the synthesis of erucate esters for targeted, high-value applications beyond their use as basic industrial oils.

Academic Rationale for Continued Investigation of Ethyl Erucate

The continued academic interest in this compound stems from its distinct molecular structure and resulting properties. As a long-chain fatty acid ester, it possesses a unique combination of characteristics that make it a valuable subject for research.

The primary rationale for its investigation includes:

Enhanced Solubility and Compatibility: The long carbon chain of this compound makes it highly soluble in and compatible with a wide range of other organic compounds, a valuable property in creating formulations and new materials. chemimpex.com

Lubricating and Emollient Properties: Its molecular structure confers excellent lubricity and emollient (skin-conditioning) effects. chemimpex.com This makes it a prime candidate for research in cosmetics and as a potential biodegradable lubricant.

Bio-based Origin: Derived from erucic acid, which is extracted from plant oils, this compound is a renewable, bio-based chemical. This aligns with the principles of green chemistry and the increasing demand for sustainable alternatives to petroleum-based products.

Versatility in Chemical Synthesis: this compound serves as a useful reagent and intermediate in organic synthesis. chemimpex.com Its functional group and long hydrocarbon chain can be chemically modified to build more complex molecules, making it a valuable tool for laboratory research.

Potential in Advanced Applications: Researchers are exploring its use in specialized fields such as pharmaceuticals, where it is being investigated as a component in drug delivery systems to potentially enhance the solubility and bioavailability of certain medications. chemimpex.com

Scope and Focus of Current Research Paradigms for this compound

Modern research on this compound is multifaceted, targeting its application in several key areas. The current paradigms are focused on leveraging its unique properties for innovative and sustainable solutions.

Development of Biodegradable Materials: A significant area of research is the use of this compound in creating eco-friendly plastics. Its properties are being investigated for use as a bioplasticizer, an additive that imparts flexibility to polymers. This research aims to develop sustainable alternatives to conventional plasticizers.

Advanced Cosmetic and Personal Care Formulations: Building on its known emollient properties, current research explores the use of this compound to create sophisticated cosmetic formulations that offer improved skin texture and moisture retention. chemimpex.com

Pharmaceutical Drug Delivery Systems: In the pharmaceutical sector, investigations are underway to use this compound as an excipient in drug formulations. The focus is on its ability to act as a lipid-based carrier, potentially improving the delivery and absorption of therapeutic agents. nih.gov

"Green" Synthesis Methods: A major paradigm in chemical research is the development of environmentally friendly synthesis processes. The enzymatic synthesis of this compound using lipases is an active area of study. nih.govresearchgate.net This biocatalytic approach avoids the harsh conditions and hazardous byproducts associated with traditional chemical synthesis, aligning with green chemistry principles. nih.gov For instance, research has demonstrated the successful continuous synthesis of ethyl esters from oils using immobilized lipases in packed-bed reactors, a method that offers high efficiency and catalyst reusability. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Synonyms Ethyl (Z)-docos-13-enoate, cis-13-Docosenoic acid ethyl ester, Erucic acid ethyl ester
CAS Number 37910-77-3
Molecular Formula C₂₄H₄₆O₂
Molecular Weight 366.62 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 232 - 234 °C at 8.5 mmHg
Melting Point 34 °C
Density 0.870 g/cm³
Refractive Index 1.4530 - 1.4570
IUPAC Name ethyl (13Z)-docos-13-enoate

Data sourced from multiple chemical databases and suppliers. nih.govchemimpex.comchemicalbook.comscbt.com

Table 2: Summary of Research Focus on this compound

Research Area Key Property Leveraged Research Objective
Biodegradable Materials Plasticizing effect, biodegradability To develop sustainable and eco-friendly alternatives to conventional plastics and plasticizers.
Cosmetics & Personal Care Emollient, skin-conditioning, lubricity To create formulations with enhanced feel, texture, and moisturizing benefits. chemimpex.com
Pharmaceuticals Lipophilicity, solubility enhancement To design novel drug delivery systems that improve the bioavailability of certain active ingredients. chemimpex.com
Green Chemistry Reactivity with enzymes To establish efficient, sustainable, and environmentally friendly biocatalytic synthesis routes using lipases. nih.govnih.gov
Organic Synthesis Reactive ester group and hydrocarbon chain To use as a versatile starting material or intermediate for the construction of new, complex molecules. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H46O2 B153465 Ethyl erucate CAS No. 37910-77-3

Properties

IUPAC Name

ethyl (Z)-docos-13-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZQLUSOXHIVKL-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317743
Record name Ethyl erucate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37910-77-3
Record name Ethyl erucate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37910-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl erucate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl erucate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (Z)-docos-13-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL ERUCATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5A8YB1V2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Process Intensification for Ethyl Erucate

Conventional Esterification Routes: Optimization and Green Chemistry Approaches

Conventional synthesis of ethyl erucate (B1234575) primarily involves the esterification of erucic acid with ethanol (B145695) or the transesterification of erucic acid-containing triglycerides (such as those found in high-erucic rapeseed oil) with ethanol. Optimization efforts in these routes often focus on improving reaction kinetics, maximizing yield, and minimizing environmental impact through the adoption of green chemistry principles.

Catalytic Systems in Direct Esterification (Homogeneous and Heterogeneous)

Direct esterification of erucic acid with ethanol typically requires a catalyst to overcome the reaction's equilibrium limitations and increase the reaction rate. Both homogeneous and heterogeneous catalysts have been explored for this purpose.

Homogeneous catalysts, such as strong mineral acids like sulfuric acid (H2SO4) and organic sulfonic acids like p-toluenesulfonic acid, are effective in catalyzing the esterification of fatty acids core.ac.ukmdpi.commdpi.comchemguide.co.ukresearchgate.net. These catalysts are in the same phase as the reactants, leading to high contact efficiency chembam.com. However, their use presents challenges related to separation from the product, potential for corrosion of equipment, and the generation of acidic wastewater, which can be environmentally detrimental core.ac.ukmdpi.comresearchgate.net. Novel homogeneous catalysts, such as certain halogenated cobalt bis-dicarbollide strong acids, have been investigated as potentially more efficient and reusable alternatives to traditional mineral acids for fatty acid esterification mdpi.com.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of ease of separation from the reaction mixture, reusability, and reduced corrosion core.ac.ukmdpi.comchembam.comacs.org. Various solid acid catalysts have been investigated for the esterification of fatty acids with ethanol, including metal oxides like tungstated zirconia (WO3/ZrO2), sulfated zirconia, and V2O5 core.ac.ukmdpi.comacs.org. Ion-exchange resins such as Amberlyst-15, acid clays (B1170129) (e.g., montmorillonite-based catalysts), and zeolites have also been explored core.ac.ukmdpi.comacs.org. For instance, KSF/0, a montmorillonite-based clay catalyst, has shown high activity in the esterification of stearic acid with ethanol, achieving over 93% conversion in 3 hours at 150 °C mdpi.com. While specific data for heterogeneous catalysis in the direct esterification of erucic acid with ethanol is less commonly detailed in general fatty acid esterification studies, the principles and catalysts are often transferable.

Transesterification Strategies for Ethyl Erucate Synthesis

Transesterification is a widely used method for producing fatty acid alkyl esters, including this compound, particularly from triglycerides found in vegetable oils. This process involves the reaction of a triglyceride with ethanol in the presence of a catalyst to produce fatty acid ethyl esters and glycerol (B35011) core.ac.ukmasterorganicchemistry.com. High-erucic rapeseed oil, which contains a significant amount of erucic acid in triglyceride form, serves as a relevant feedstock for this compound production via transesterification google.com.

Both acid and base catalysts can catalyze transesterification reactions core.ac.ukmasterorganicchemistry.com. Historically, homogeneous base catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) have been widely used due to their high reaction rates core.ac.ukscielo.org.ar. However, these catalysts are sensitive to the presence of free fatty acids and water in the feedstock, which can lead to soap formation and complicate product separation core.ac.ukresearchgate.net. Homogeneous acid catalysts, while less sensitive to free fatty acids, typically react slower than base catalysts core.ac.uk.

Heterogeneous catalysts are increasingly preferred for transesterification due to the ease of separation and reusability, which aligns with green chemistry principles core.ac.ukresearchgate.net. Various solid catalysts, including metal oxides and supported catalysts, have been investigated for the transesterification of vegetable oils with ethanol to produce fatty acid ethyl esters core.ac.ukacs.orgresearchgate.net. For example, studies on the transesterification of oils with ethanol for biodiesel production, which yields fatty acid ethyl esters, demonstrate the application of heterogeneous catalysts in converting triglycerides containing long-chain fatty acids like erucic acid researchgate.netijesd.org.

Solvent-Free and Supercritical Fluid-Based Esterification Techniques

To enhance the sustainability and efficiency of this compound synthesis, research has focused on solvent-free systems and the use of supercritical fluids.

Solvent-free esterification eliminates the need for organic solvents, reducing material costs, simplifying downstream processing, and minimizing environmental impact nih.govresearchgate.netconicet.gov.arpreprints.org. This approach is particularly relevant for enzymatic synthesis, where lipases can catalyze esterification in the absence of bulk organic solvents nih.govresearchgate.netconicet.gov.arpreprints.orgmdpi.com. Chemical esterification under solvent-free conditions using specific heterogeneous catalysts, such as SO3H-carbon catalysts, has also been reported for the synthesis of wax esters from long-chain fatty acids and alcohols ajgreenchem.comorganic-chemistry.org.

Supercritical fluids, such as supercritical ethanol and supercritical carbon dioxide (SC-CO2), offer an alternative reaction medium with unique properties ijesd.orgnih.govscirp.orgua.ptmdpi.com. Supercritical ethanol can act as both a reactant and a catalyst under certain conditions, facilitating the transesterification of triglycerides without the need for additional catalysts scirp.org. Studies on biodiesel production from vegetable oils in supercritical ethanol have shown high yields of fatty acid ethyl esters in relatively short reaction times, although high temperatures and pressures are required ijesd.orgscirp.org. Supercritical carbon dioxide has been explored as an environmentally friendly solvent for enzymatic esterification, providing a tunable medium that can influence reaction equilibrium and facilitate water removal nih.govmdpi.com. While direct studies on this compound synthesis in supercritical fluids are not extensively detailed in the provided results, the application of these techniques to the esterification and transesterification of other long-chain fatty acids and their derivatives suggests their potential for this compound production.

Novel Synthetic Pathways and Process Intensification

Beyond conventional approaches, novel synthetic pathways and process intensification techniques are being explored to improve the efficiency and environmental profile of this compound synthesis.

Enzymatic and Biocatalytic Synthesis of this compound

Enzymatic synthesis using lipases has emerged as a promising biocatalytic route for producing fatty acid esters, including this compound nih.govresearchgate.netconicet.gov.arpreprints.orgmdpi.comresearchgate.netrepec.orgnih.govresearchgate.net. Lipases are highly selective enzymes that can catalyze esterification and transesterification reactions under mild conditions (lower temperatures and atmospheric pressure), reducing energy consumption and minimizing the formation of unwanted byproducts nih.govresearchgate.netconicet.gov.armdpi.com.

Immobilized lipases are often preferred for industrial applications as they can be easily recovered and reused, contributing to the economic viability and sustainability of the process conicet.gov.armdpi.com. Various lipases from microbial sources, such as Candida antarctica (CALB), Thermomyces lanuginosus (TLL), and Rhizomucor miehei (RML), have been successfully employed for the synthesis of fatty acid ethyl esters nih.govresearchgate.netconicet.gov.arpreprints.orgresearchgate.netnih.gov. Enzymatic synthesis of this compound has been reported, with some commercial products highlighting their production via eco-efficient enzymatic processes nih.govresearchgate.netpreprints.orgresearchgate.net.

Biocatalytic synthesis can be carried out in various reaction media, including solvent-free systems and in the presence of supercritical CO2, further enhancing its green credentials nih.govresearchgate.netconicet.gov.arpreprints.orgmdpi.commdpi.com. The specificity of lipases can also be advantageous when dealing with complex feedstocks containing multiple fatty acids.

Microwave-Assisted and Ultrasound-Assisted Esterification

Process intensification techniques like microwave and ultrasound irradiation can significantly enhance the kinetics of esterification and transesterification reactions, leading to shorter reaction times and potentially higher yields.

Microwave-assisted esterification and transesterification utilize microwave energy to rapidly heat the reaction mixture, leading to increased reaction rates researchgate.netresearchgate.net. This technique can be particularly beneficial for reactions involving viscous or poorly mixing reactants.

Ultrasound-assisted esterification and transesterification employ high-frequency sound waves to induce cavitation in the reaction mixture scielo.org.arrepec.orgresearchgate.netmdpi.comuco.es. The collapse of cavitation bubbles generates localized hotspots and turbulence, improving mass transfer between immiscible phases (e.g., oil and alcohol) and increasing the contact area between reactants and catalysts repec.orgresearchgate.netmdpi.comresearchgate.net. Studies on ultrasound-assisted transesterification of vegetable oils with ethanol for fatty acid ethyl ester production have demonstrated reduced reaction times and improved conversion compared to conventional mechanical stirring scielo.org.arrepec.orgmdpi.comresearchgate.net. For example, ultrasound-assisted enzymatic synthesis of fatty acid ethyl esters has shown improved conversion rates and shortened reaction times, even in the presence of deep eutectic solvents repec.org.

These advanced techniques offer pathways to make this compound synthesis more efficient and environmentally friendly, aligning with the principles of modern chemical manufacturing.

Data Tables

Table 1: Examples of Catalytic Esterification/Transesterification with Ethanol

Catalyst TypeCatalyst ExampleSubstrate (Fatty Acid/Oil)AlcoholConditionsOutcome (Conversion/Yield)Source
Homogeneous AcidH2SO4Fatty Acids (general)EthanolAcidic conditionsIncreased rate core.ac.ukchemguide.co.uk
Homogeneous Acidp-Toluenesulfonic acidFatty Acids (general)EthanolUltrasound-assistedIncreased rate csic.es
Homogeneous AcidHalogenated Cobalt Bis-Dicarbollide Strong AcidsVarious Fatty AcidsEthanolExcess alcohol, reflux, molecular sieves>95% conversion (30 min) mdpi.com
Heterogeneous AcidTungstated Zirconia (WO3/ZrO2)Oleic AcidEthanol50°C, 1.5 g catalyst, 5:1 ethanol:oleic acid molar ratio24.24% conversion core.ac.uk
Heterogeneous AcidKSF/0 (Montmorillonite clay)Stearic AcidEthanol150 °C, 0.1 w/w catalyst>93% conversion (3 h) mdpi.com
Heterogeneous AcidAmberlyst-15Fatty Acids (general)Ethanol-High catalytic activity acs.org
Heterogeneous Metal OxideCu-deposited V2O5Ethyl-10-undecenoate1,4-Cyclohexanedimethanol100 °C, solvent-freeEffective transesterification acs.org
Homogeneous BaseNaOHRape oil (high erucic acid)Methanol60°C, 6:1 methanol:oil molar ratio, 1.0% KOH, hydrodynamic cavitationImproved conversion (99%) researchgate.net
Homogeneous BaseSodium hydroxideCorn oilEthanol25 kHz ultrasound, ambient temperature, 4.5:1 ethanol:oil molar ratio, 0.013:1 catalyst:oil molar ratio62.9% yield (30 min) scielo.org.ar

Table 2: Examples of Enzymatic and Intensified Esterification/Transesterification

MethodEnzyme/CatalystSubstrate (Fatty Acid/Oil)AlcoholConditionsOutcome (Conversion/Yield)Source
Enzymatic EsterificationImmobilized Lipase (B570770) (Candida antarctica)Oleic acidEthanolSolvent-free media, stirred tank reactorStudied influence of variables conicet.gov.ar
Enzymatic SynthesisImmobilized Lipases (CALB, TLL, RML)Waste oilEthanolPacked-bed continuous reactorContinuous synthesis nih.gov
Enzymatic SynthesisLipaseWaste oilEthanolUltrasound-assisted DES93.61 ± 0.46% conversion (137 min) repec.org
Ultrasound-Assisted TransesterificationHomogeneous catalyst (Sulfuric acid/Potassium hydroxide)Palm fatty acid distillateEthanolContinuous process, ultrasound clamps/probe98.15 wt.% ethyl ester purity mdpi.com
Ultrasound-Assisted TransesterificationSodium hydroxideCorn oilEthanolLow-frequency ultrasound (25 kHz)62.9% yield (30 min) scielo.org.ar
Microwave-Assisted Esterification-Valeric acidEthanolMicrowave irradiation (300 W, 15 min)Studied with different catalysts researchgate.net
Supercritical FluidNone (supercritical ethanol)Waste cooking oilEthanol300°C, 80 bar, 40:1 ethanol:oil molar ratio88% yield (20 min) scirp.org
Supercritical FluidGeotrichum candidum lipaseOleic acidMethanolSupercritical CO2 (10 MPa, 50 °C, 1:3 acid:alcohol molar ratio)39.41% yield mdpi.com

Detailed Research Findings

Research into this compound synthesis and related fatty acid ethyl esters highlights the ongoing efforts to optimize reaction conditions and explore novel catalytic systems. Studies on the esterification of fatty acids with ethanol using heterogeneous catalysts demonstrate the potential for developing more sustainable processes with easier product separation core.ac.ukmdpi.comacs.org. For instance, the use of specific clay catalysts shows high conversion rates for long-chain fatty acids mdpi.com.

Enzymatic synthesis offers a milder and more environmentally friendly route, with research focusing on identifying efficient lipases and optimizing reaction parameters like temperature, enzyme concentration, and substrate molar ratios in various media, including solvent-free systems and supercritical fluids nih.govconicet.gov.armdpi.commdpi.com. The successful enzymatic production of commercial this compound variants underscores the industrial relevance of this approach nih.govresearchgate.netpreprints.orgresearchgate.net.

Process intensification techniques like ultrasound and microwave irradiation have been shown to significantly reduce reaction times and improve efficiency in the synthesis of fatty acid ethyl esters scielo.org.arrepec.orgresearchgate.netmdpi.comresearchgate.net. Ultrasound, in particular, is effective in enhancing mass transfer in heterogeneous reaction systems, which is beneficial for reactions involving immiscible phases like oil and ethanol repec.orgresearchgate.netmdpi.comresearchgate.net.

The choice of synthetic methodology for this compound depends on factors such as desired purity, feedstock availability, economic considerations, and environmental impact goals. Ongoing research continues to explore new catalysts, reaction conditions, and process technologies to improve the efficiency and sustainability of this compound production.

Flow Chemistry Approaches for Continuous this compound Production

Flow chemistry, also known as continuous processing, involves conducting chemical reactions in a continuous stream rather than in batch vessels. This approach offers several advantages for chemical synthesis, including improved mixing, heat transfer, and safety, particularly for exothermic or hazardous reactions. mt.commdpi.comscielo.br Continuous flow reactors can be used as apparatuses for optimization and process development in organic synthesis. scielo.br

In flow chemistry, reactants are pumped at specific flow rates into a reactor, such as a tube or microreactor, where the reaction takes place. mt.com The product stream is then collected at the outlet, and can be directed to subsequent steps in a multi-step synthesis without the need for isolation of intermediates. mdpi.com This can lead to improved synthetic efficiency through automation and process optimization. mdpi.com

For the production of esters, including potentially this compound synthesis from erucic acid and ethanol, flow chemistry can offer benefits over traditional batch processes. Continuous operation is often preferred for commercial purposes. google.com Scale-up in continuous flow can be achieved by increasing the reactor size (longer coils, higher flow rates) or by "numbering-up," where multiple smaller reactors operate in parallel. scielo.br While specific detailed research findings on the continuous flow synthesis of this compound were not extensively detailed in the provided snippets, the general principles and advantages of flow chemistry in esterification and organic synthesis suggest its potential applicability for intensified and continuous this compound production. mt.commdpi.comscielo.brmdpi.comamericanpharmaceuticalreview.com

Reactor Design and Process Scale-Up Considerations for this compound Production

The design and scale-up of reactors for this compound production are critical for achieving efficient and economically viable industrial processes. Esterification reactions, being equilibrium-limited, require careful consideration of reactor type and operating conditions to maximize yield and minimize by-product formation.

Common reactor types used in esterification include continuous stirred tank reactors (CSTRs) and plug flow reactors (PFRs). researchcommons.orgsemanticscholar.org The choice of reactor can significantly impact reaction efficiency and yield. researchcommons.org For instance, comparative studies on ethyl acetate (B1210297) synthesis have shown differences in performance between CSTRs and PFRs, with CSTRs sometimes yielding slightly higher product amounts with an excess ethanol feed. semanticscholar.org

Scaling up esterification processes involves translating laboratory-scale findings to industrial production levels. This requires a thorough understanding of reaction kinetics, thermodynamics, and fluid dynamics within the chosen reactor type. Developing kinetic models is essential for designing reactors suitable for scale-up. mdpi.compreprints.orgresearchgate.net

Kinetic Modeling of this compound Synthesis Reactions

Kinetic modeling involves developing mathematical descriptions of reaction rates based on reactant concentrations, temperature, and catalyst presence. Accurate kinetic models are crucial for optimizing reactor design and operating conditions to enhance reaction efficiency and yield. researchcommons.orgmdpi.com For esterification reactions, kinetic models help predict conversion rates and identify optimal residence times. researchcommons.org

While specific kinetic models for the synthesis of this compound were not detailed in the provided search results, kinetic analysis is a standard approach in studying esterification processes. sparkl.meresearchgate.netulisboa.ptehu.euskit.eduscielo.br Understanding the kinetics of the reaction between erucic acid and ethanol, including the influence of catalysts and temperature, is fundamental for designing efficient reactors and predicting their performance at larger scales.

Thermodynamic Analysis of Esterification Processes

Thermodynamic analysis provides insights into the feasibility and equilibrium limitations of a reaction. For the esterification of erucic acid with ethanol to form this compound, a reversible reaction, thermodynamic principles dictate the maximum achievable conversion under given conditions. Understanding thermodynamic parameters helps in optimizing reaction conditions for maximum yield. sparkl.me

Thermodynamic modeling can be used to represent the liquid-liquid equilibrium in systems involving ethyl esters, alcohols, and glycerol, which is relevant for purification steps after synthesis. scielo.brscielo.br Studies on fatty acid ethyl ester synthesis have also explored the thermodynamic bases of enzyme-catalyzed esterification. nih.gov While direct thermodynamic data specifically for the synthesis of this compound were not found, the general principles of esterification thermodynamics, including the effect of temperature and the removal of water (a reaction by-product) to shift the equilibrium, are applicable. preprints.org

Techno-Economic Evaluation of Industrial-Scale Production

Studies on the techno-economic analysis of other chemical production processes, such as ethylene (B1197577) or diethyl ether, provide examples of the factors considered in such evaluations. researchgate.netmillionmilefuelcelltruck.orgchula.ac.thrsc.orgresearchgate.net For the industrial-scale production of this compound, a techno-economic evaluation would involve analyzing the costs associated with raw materials (erucic acid and ethanol), energy consumption for heating and separation, catalyst costs, labor, and capital investment in reactors and downstream processing equipment. Process simulations are often used in techno-economic evaluations to predict the performance and cost-effectiveness of different process designs and operating scenarios. researchgate.net

State of the Art Analytical and Characterization Techniques for Ethyl Erucate

Chromatographic Separations and Detection Methodologies

Chromatographic methods are essential for separating ethyl erucate (B1234575) from mixtures and quantifying its presence, as well as assessing its purity.

Gas Chromatography (GC) with Mass Spectrometry (MS) and Flame Ionization Detection (FID) for Purity Assessment and Compositional Analysis

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid ethyl esters, including ethyl erucate. gcms.czpressbooks.pub GC separates components based on their boiling points and interaction with the stationary phase in the GC column. gcms.cz

Coupling GC with Mass Spectrometry (GC-MS) provides a powerful tool for identifying and quantifying individual components in a sample. MS detects molecules based on their mass-to-charge ratio, providing a unique fragmentation pattern that can be used for identification by comparison with spectral libraries. researchgate.netmdpi.comthermofisher.com GC-MS analysis of this compound can confirm its presence and help identify impurities. researchgate.netmdpi.com For instance, GC-MS has been used to identify ethyl-13-docosenoate (this compound) in plant extracts. researchgate.net The technique involves steps such as extraction, saponification (if analyzing fatty acids that are then esterified), derivatization to form methyl or ethyl esters, and finally GC-MS analysis. mdpi.com Specific GC columns, such as those with a highly polar biscyanopropyl phase, are necessary to separate isomers like mthis compound (cis 22:1 ω-9), methyl brassidate (trans 22:1 ω-9), and methyl cetalaicate (cis 22:1 ω-11), which have similar molecular weights but different double bond positions or configurations. mdpi.com

Flame Ionization Detection (FID) is another common detection method used with GC. FID is a mass-sensitive detector that provides a linear response over a wide range, making it suitable for quantitative analysis and purity assessment. mosh-moah.de The purity of this compound is often assessed by GC, with specifications commonly indicating a purity of 95.0% or greater by GC analysis. vwr.comvwr.comtcichemicals.comchemimpex.com GC-FID is used to confirm the purity of compounds, including ethyl and methyl esters. ua.pt

GC-MS and GC-FID are often used in tandem or separately for the analysis of fatty acid ethyl esters in various matrices, including biofuels and biological samples. mdpi.comthermofisher.comua.ptelementec.ie

High-Performance Liquid Chromatography (HPLC) for Specific Applications

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for separating and analyzing compounds that may not be suitable for GC, such as less volatile or thermally labile substances. While GC is prevalent for fatty acid esters, HPLC can be applied for specific applications, particularly when dealing with complex mixtures or when derivatization for GC is not desired. HPLC separates components based on their interaction with a liquid mobile phase and a stationary phase. Although direct information on HPLC analysis of this compound is less prominent in the search results compared to GC, HPLC is a standard technique for analyzing lipids and their derivatives, suggesting its potential applicability for this compound in certain contexts. HPLC is sometimes used for sample preparation prior to GCxGC analysis, for example, to separate hydrocarbon fractions. mosh-moah.de

Advanced Hyphenated Techniques (e.g., GCxGC, LCxLC)

Advanced hyphenated techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) and two-dimensional liquid chromatography (LCxLC), offer enhanced separation power for complex samples.

GCxGC couples two capillary columns with different stationary phases in sequence, providing significantly increased peak capacity and improved separation of coeluting compounds compared to one-dimensional GC. mosh-moah.dedlr.denih.gov This technique is particularly useful for analyzing complex mixtures like fuels or biological extracts, where numerous isomers and compounds with similar properties may be present. dlr.denih.gov GCxGC can be coupled with FID and/or MS detection. mosh-moah.dedlr.de While specific studies on this compound analysis by GCxGC were not extensively detailed, the technique's ability to separate complex mixtures of esters and hydrocarbons suggests its potential for detailed compositional analysis of samples containing this compound, especially for identifying and quantifying minor components or isomers that might coelute in 1D GC. dlr.denih.govchromtech.net.au

LCxLC applies a similar principle to liquid chromatography, coupling two LC columns with different separation mechanisms. This technique is valuable for analyzing complex non-volatile or less volatile samples. While not specifically highlighted for this compound in the search results, LCxLC could be relevant for analyzing samples where this compound is part of a larger, complex lipid profile that is not amenable to GC.

Spectroscopic Characterization of this compound and Its Derivatives

Spectroscopic methods provide valuable information about the structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. capes.gov.brpharmacognosy.uscurrenta.de ¹H NMR provides information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. chemicalbook.comnih.gov ¹³C NMR provides information about the carbon skeleton. nih.gov Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide correlations between protons and carbons, aiding in the complete assignment of signals and confirmation of the molecular structure. nih.gov

NMR spectroscopy is used for the structural elucidation of organic compounds, including fatty acid esters. capes.gov.brpharmacognosy.uscurrenta.de While detailed NMR spectra of pure this compound were not extensively provided in the search results, PubChem indicates the availability of ¹H NMR and ¹³C NMR spectra for this compound. nih.gov Erucic acid, the parent fatty acid, has reported ¹H NMR and 2D NMR (¹H-¹³C HSQC) data available, which can be related to the this compound structure. nih.gov NMR is a powerful tool for confirming the presence of the ester functional group, the double bond, and the long aliphatic chains characteristic of this compound. capes.gov.br It can also be used to assess the purity and identify impurities by detecting signals from other compounds. currenta.de

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. pressbooks.pubscienceskool.co.ukxmu.edu.cnwikipedia.org

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Different functional groups absorb at characteristic frequencies, allowing for their identification. scienceskool.co.ukorgchemboulder.com Esters, like this compound, exhibit characteristic absorption bands in the IR spectrum. pressbooks.puborgchemboulder.com The carbonyl stretch (C=O) typically appears as a strong band between 1730 and 1750 cm⁻¹ for aliphatic esters. pressbooks.puborgchemboulder.com The C-O stretches also give rise to bands in the region of 1000-1300 cm⁻¹. orgchemboulder.com FTIR (Fourier-Transform Infrared) spectroscopy is a common implementation of IR spectroscopy. nih.gov PubChem indicates the availability of FTIR spectra for this compound. nih.gov IR spectroscopy can be used to confirm the presence of the ester group and the double bond in this compound and to monitor chemical reactions involving these functional groups. scienceskool.co.uksavemyexams.com

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to IR spectroscopy. wikipedia.org It measures the inelastic scattering of light by molecular vibrations. Raman spectroscopy is also used to identify molecules and study chemical bonding. wikipedia.org While less information was specifically found on the Raman spectrum of this compound, Raman spectroscopy is a general technique applicable to organic compounds and can provide insights into the vibrational modes of the long hydrocarbon chain and the cis double bond in this compound. wikipedia.orgbibliomed.orgias.ac.in PubChem indicates the availability of Raman spectra for erucic acid, which shares structural features with this compound. nih.gov Raman spectroscopy can be used for functional group analysis and potentially for reaction monitoring. xmu.edu.cn

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and structural elucidation of fatty acid ethyl esters like this compound researchgate.netresearchgate.nettamuc.edu. GC-MS separates components of a mixture before they enter the mass spectrometer, providing both chromatographic retention time data and mass spectral information tamuc.edu.

The mass spectrum of a compound provides information about its molecular weight and characteristic fragmentation patterns tamuc.edupharmacy180.com. For this compound (C₂₄H₄₆O₂), the molecular ion peak ([M]⁺) in electron ionization (EI) MS corresponds to its molecular weight, confirming its identity nih.govuni.lu. Subsequent fragmentation of the molecular ion occurs due to the high-energy electron beam, yielding smaller charged fragments tamuc.edupharmacy180.com. The pattern of these fragments is unique to the compound's structure and can be used for confirmation and analysis tamuc.edupharmacy180.comnih.gov.

While specific detailed fragmentation pathways for this compound in EI-MS were not extensively detailed in the search results, general principles of fatty acid ester fragmentation apply. Esters typically undergo α-cleavage and McLafferty rearrangements, leading to characteristic fragments related to the alcohol and fatty acid portions of the molecule whitman.edu. For ethyl esters, fragments corresponding to the loss of the ethyl group (C₂H₅) or related species are often observed nih.gov. The presence of the double bond in the erucate chain also influences fragmentation, potentially leading to allylic cleavage products.

NIST database entries for ethyl 13-docosenoate (this compound) show total peaks and top m/z peaks, indicating that standard libraries contain fragmentation data for this compound, which assists in its identification via GC-MS nih.gov. For instance, one NIST entry lists 291 total peaks with a top peak at m/z 55 and a second highest at m/z 41 nih.gov. Another entry shows 187 total peaks nih.gov. These distinct fragmentation patterns, along with the molecular ion, serve as a fingerprint for this compound in complex samples.

Advanced Physical and Rheological Characterization Relevant to Applications

The physical and rheological properties of this compound are critical for understanding its behavior in various applications, particularly in industrial fluids and formulations.

Viscosity is a measure of a fluid's resistance to flow, while lubricity is its ability to reduce friction and wear between surfaces in relative motion dieselnet.com. This compound, as a fatty acid ester, is known for its lubricating properties chemimpex.com. Oils containing erucic acid derivatives, such as this compound, exhibit a high degree of lubricity and substantivity (the ability to cling to surfaces) nih.gov.

The kinematic viscosity of ethyl biodiesel, which contains various FAEEs including potentially this compound depending on the source oil, has been shown to decrease exponentially with increasing temperature iosrjournals.org. The viscosity of fatty acid esters is influenced by factors such as molecular weight and the degree of unsaturation iosrjournals.org. Longer carbon chains and lower degrees of unsaturation generally lead to higher viscosity.

Lubricity assessments are typically conducted using bench tests like the High Frequency Reciprocating Rig (HFRR) or the Scuffing Load Ball-on-Cylinder Lubricity Evaluator (SLBOCLE) dieselnet.com. These tests measure parameters such as the coefficient of friction, wear volume, and wear scar diameter to quantify a fluid's ability to minimize wear under boundary lubrication conditions dieselnet.commdpi.com. The inherent structure of fatty acid esters, with their long hydrocarbon chains and polar ester groups, contributes to their film-forming capabilities and adsorption onto metal surfaces, which are essential for good lubricity.

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability, phase transitions, and composition of materials like this compound ardena.comlabmanager.com.

TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere, providing information on thermal decomposition, volatile content, and thermal stability ardena.comlabmanager.com. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events such as melting, crystallization, glass transitions, and solid-state transitions ardena.comlabmanager.com.

For this compound, DSC can be used to determine its melting point and investigate any polymorphic transitions or other phase changes that occur upon heating or cooling rsc.org. TGA can assess its thermal decomposition temperature and the stages of degradation, providing insights into its stability at elevated temperatures ardena.comresearchgate.net.

While specific DSC and TGA thermograms for pure this compound were not found in the immediate search results, these techniques are standard for characterizing the thermal behavior of fatty acid esters and related compounds researchgate.netgoogleapis.comresearchgate.net. The thermal stability and phase behavior are crucial for determining appropriate storage conditions, processing parameters, and the suitability of this compound for applications involving varying temperatures chemicalbook.com.

Interfacial tension is the force per unit length existing at the interface between two immiscible liquid phases, while surface tension is the force per unit length at a liquid-gas interface tiu.edu.iqsips.org.in. These properties are governed by the imbalanced intermolecular forces at the interface compared to the bulk phases tiu.edu.iqsips.org.inebatco.com. Surface-active agents, or surfactants, are compounds that adsorb at interfaces and reduce surface or interfacial tension sips.org.insrmus.ac.in.

The structure of this compound, with its long hydrocarbon chain (lipophilic) and ester group (partially hydrophilic), suggests it may exhibit some degree of surface activity srmus.ac.in. While not typically classified as a strong surfactant, fatty acid esters can influence interfacial properties.

Studies on interfacial phenomena are relevant to applications where this compound is used in formulations involving multiple phases, such as emulsions or as a component in coatings or surface treatments chemimpex.comslideshare.net. Techniques for measuring surface and interfacial tension include the Du Noüy ring method, the Wilhelmy plate method, and the pendant drop method tiu.edu.iqebatco.comslideshare.net.

Bioproduction and Biocatalysis in Ethyl Erucate Synthesis and Transformation

Enzymatic Esterification of Erucic Acid and Ethanol (B145695)

Enzymatic esterification provides a milder and more selective alternative to traditional chemical synthesis for producing ethyl erucate (B1234575) from erucic acid and ethanol. This process is typically catalyzed by lipases. researchgate.netasabe.org

Lipase (B570770) Selection and Immobilization Strategies for Enhanced Biocatalysis

The efficiency of enzymatic esterification heavily relies on the choice of lipase and the strategy employed for its immobilization. Different lipases exhibit varying specificities towards fatty acids of different chain lengths and degrees of unsaturation. For the synthesis of ethyl erucate, lipases that can effectively catalyze the esterification of a C22:1 fatty acid are required.

Studies have investigated various lipases for the esterification of fatty acids, including erucic acid. Candida rugosa lipase has been shown to catalyze the hydrolysis of triglycerides containing erucic acid, suggesting its potential for reactions involving erucic acid. google.com Geotrichum candidum lipases (GCL-I and GCL-II) have demonstrated selectivity against fatty acids longer than 18 carbon atoms, which is relevant when aiming to enrich erucic acid or synthesize its esters. researchgate.net Thermomyces lanuginosus lipase (TLL), particularly in its immobilized form (Lipozyme® TL IM), has also been explored for the synthesis of fatty acid esters. researchgate.net Candida antarctica lipase B (CAL-B), often used in its immobilized form (Novozym 435), is another common lipase in oleochemistry and has been tested for the ethanolysis of crambe oil to concentrate erucic acid. core.ac.uk

Immobilization of lipases onto solid supports is a common strategy to enhance their stability, reusability, and activity in organic or solvent-free reaction systems. mdpi.com Hydrophobic supports are frequently used for lipase immobilization. mdpi.com Immobilization can also facilitate the separation of the enzyme from the reaction mixture, simplifying downstream processing.

Optimization of Bioreaction Conditions (Temperature, pH, Substrate Ratio)

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of enzymatic esterification of erucic acid with ethanol. Key parameters include temperature, pH, and the molar ratio of substrates (erucic acid to ethanol).

Temperature affects enzyme activity and stability, as well as the reaction equilibrium. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Studies on enzymatic esterification of fatty acids have shown optimal temperatures typically ranging from 30°C to 60°C, depending on the specific lipase used. researchgate.netscielo.brnih.gov For instance, the hydrolysis of high erucic acid rapeseed oil by Pseudomonas cepacia lipase was found to be strongly temperature-dependent. google.com

The pH of the reaction medium can influence the ionization state of amino acid residues in the lipase, affecting its catalytic activity. While enzymatic esterification is often carried out in non-aqueous or low-water systems to favor synthesis over hydrolysis, the optimal "microenvironment" pH around the immobilized enzyme is still important. Studies on lipase-catalyzed hydrolysis of mustard oil, which contains erucic acid, have indicated optimal pH values around 9. scielo.br

The molar ratio of erucic acid to ethanol significantly impacts the reaction equilibrium and conversion. An excess of one substrate can drive the reaction towards product formation. frontiersin.orgmdpi.com For esterification reactions, an excess of alcohol is often used to shift the equilibrium towards ester synthesis and to help dissolve the fatty acid. mdpi.commdpi.com However, a very high concentration of alcohol might inhibit enzyme activity. nih.gov

Water content in the reaction system is another critical factor. While a certain level of water is necessary for lipase activity and flexibility, excessive water can favor the reverse hydrolysis reaction, reducing ester yield. nih.govrsc.org Controlling water activity is therefore important in enzymatic esterification. researchgate.net

Microbial Production Pathways and Metabolic Engineering

Microorganisms, particularly oleaginous species, hold potential for the production of fatty acids, including erucic acid precursors, and potentially fatty acid ethyl esters like this compound through metabolic engineering. frontiersin.orgnih.gov

Exploration of Oleaginous Microorganisms for Erucic Acid Precursor Production

Oleaginous microorganisms, including certain bacteria, yeasts, and fungi, are capable of accumulating significant amounts of lipids, primarily in the form of triacylglycerols. nih.govfrontiersin.orgmdpi.com These microorganisms synthesize a variety of fatty acids, ranging in chain length and saturation. nih.gov

While many oleaginous microorganisms primarily produce saturated and monounsaturated fatty acids with chain lengths up to C18, some can produce very long-chain fatty acids (VLCFAs), which include erucic acid (C22:1). mdpi.com Research has explored the potential of these microorganisms to produce specific fatty acids. For instance, Yarrowia lipolytica, an oleaginous yeast, has been metabolically engineered to produce VLCFAs. nih.gov

The biosynthesis of fatty acids in microorganisms involves complex metabolic pathways, including de novo synthesis and elongation systems. mdpi.comasm.org Erucic acid biosynthesis in plants, for example, involves the elongation of oleic acid (C18:1) through the action of fatty acid elongase enzymes. frontiersin.orgresearchgate.net Exploring microorganisms that naturally produce or can be engineered to produce VLCFAs is a key step towards microbial production of erucic acid precursors.

Genetic Engineering Strategies for Enhanced this compound Biosynthesis

Metabolic engineering offers powerful tools to modify microbial pathways for the enhanced production of desired compounds, including fatty acid ethyl esters like this compound. This involves manipulating genes encoding enzymes involved in fatty acid synthesis, elongation, and esterification. nih.govnih.govmdpi.com

Strategies for enhancing fatty acid and fatty acid ethyl ester production in microorganisms include increasing the supply of precursors like acetyl-CoA and malonyl-CoA, enhancing the activity of enzymes in the fatty acid synthesis and elongation pathways, and introducing or optimizing enzymes responsible for the final esterification step. nih.govgoogle.com

For the production of this compound, this could involve engineering microorganisms to:

Increase the production of erucic acid. This might require overexpressing genes involved in VLCFA elongation, such as fatty acid elongases (FAE1). frontiersin.orgmdpi.comslu.se

Introduce or enhance the activity of enzymes that catalyze the esterification of erucic acid with ethanol. Wax synthase (WS) enzymes, for example, can catalyze the formation of wax esters from fatty acyl-CoAs and fatty alcohols, and some have broad substrate specificity. nih.govmdpi.comiastate.edu

Optimize the metabolic flux towards this compound synthesis and minimize competing pathways.

Studies have demonstrated the feasibility of engineering microorganisms like Escherichia coli and Yarrowia lipolytica for the production of fatty acid ethyl esters and VLCFAs, respectively. nih.govnih.govmdpi.com While direct microbial production of this compound has not been as extensively reported as the production of other fatty acid ethyl esters or erucic acid itself, the principles and techniques developed for these related compounds are applicable. Engineering efforts would focus on combining the pathways for erucic acid synthesis (or provision) and its subsequent esterification with ethanol within a microbial host.

Downstream Processing and Purification of Biocatalytically Produced this compound

Several separation and purification techniques are employed, often in combination, to isolate and purify this compound from the complex reaction mixture. The choice of method depends on the specific biocatalytic process used, the nature of the impurities, and the required purity of the final product. Common techniques include extraction, distillation, and chromatography.

Extraction

Liquid-liquid extraction is a primary step in separating the this compound from the aqueous phase, which typically contains glycerol (B35011), unreacted hydrophilic substrates, and potentially the biocatalyst if it's not immobilized or if some leaching occurs macbeth-project.euscielo.brresearchgate.net. Organic solvents are used to selectively dissolve the this compound. Ethyl acetate (B1210297) is a commonly used solvent in extraction procedures for esters and fatty acids scielo.brresearchgate.netnih.govuwimona.edu.jmfrontiersin.org. Hexane (B92381) is also mentioned in the context of extracting fatty acid ethyl esters scielo.brnih.gov. After extraction, the organic phase containing this compound is separated from the aqueous phase scielo.bruwimona.edu.jmfrontiersin.org. Subsequent steps often involve drying the organic phase to remove residual water, typically using anhydrous salts like sodium sulfate (B86663) scielo.bruwimona.edu.jm. The solvent is then usually evaporated to obtain a crude this compound product scielo.bruwimona.edu.jm.

Research has explored in situ product recovery (ISPR) using extraction to improve the efficiency of biocatalytic ester production by alleviating product inhibition rsc.org. This approach integrates the separation step with the reaction, potentially reducing downstream energy requirements compared to conventional methods like gas stripping rsc.org.

Distillation

Distillation is a widely used technique for separating components based on their boiling points. For this compound, which is a fatty acid ethyl ester (FAEE), distillation, particularly short-path distillation (SPD) or molecular distillation, can be effective for purification, especially for separating it from less volatile components or for fractionating mixtures of FAEEs macbeth-project.eugoogle.com. FAEEs are generally preferred for fractionation by distillation compared to free fatty acids due to their lower boiling points macbeth-project.eu.

Distillation can be used to remove the organic solvent used in extraction after the initial separation uwimona.edu.jmfrontiersin.org. Reactive distillation, which combines reaction and separation in a single unit, has been explored for ester synthesis, although specific details regarding this compound were not extensively found in the search results researchgate.netgoogle.com. However, the principle of using distillation to separate the ester product from the reaction mixture is applicable.

Preliminary distillation using a short-path distillation (SPD) device at temperatures between 100 and 180°C and a vacuum of 0.001 to 1.0 mmHg has been described for the purification of fatty acid ethyl esters produced by enzymatic ethanolysis google.com. This step can concentrate the FAEEs and remove lighter impurities. Further purification might involve reduced-pressure fractional distillation google.com.

Chromatography

Chromatographic techniques are powerful tools for achieving high-purity this compound, particularly for separating it from components with similar physical properties or for isolating specific fatty acid ethyl ester species from a mixture nih.govfrontiersin.org.

Solid-phase extraction (SPE) has been developed as a two-step method for purifying fatty acid ethyl esters nih.gov. One approach involves using an aminopropyl-silica column where FAEEs and cholesteryl esters are eluted with hexane, followed by separation of FAEEs from cholesteryl esters using an ODS column with an isopropanol-water mixture nih.gov. This method has shown a recovery of 70 ± 3% for fatty acid ethyl esters using ethyl oleate (B1233923) as a marker nih.gov.

High-performance liquid chromatography (HPLC), specifically reversed-phase HPLC (RP-HPLC), is used for the isolation of individual fatty acid ethyl ester species and for determining their purity nih.govfrontiersin.org. Medium-pressure liquid chromatography (MPLC) with reversed-phase columns, such as AQ-C18, has also been investigated for the purification of omega-3 fatty acid ethyl esters, demonstrating the potential for scaling up chromatographic purification for FAEEs nih.gov. A study using RP-MPLC with an AQ-C18 column achieved a purity of 90.34% and a recovery rate of 74.30% for omega-3 fatty acid ethyl esters nih.gov.

Chromatography is often employed after initial separation steps like extraction or distillation to achieve the final desired purity, especially for applications requiring high-grade this compound nih.govnih.govgoogle.com.

Crystallization

Crystallization is a purification technique used to separate a compound from impurities based on differences in solubility uct.ac.zamt.com. While less frequently highlighted for liquid esters like this compound compared to solid compounds, crystallization can be used for purification if the this compound can be solidified or if impurities can be selectively crystallized out uct.ac.zaresearchgate.netgoogle.com. Recrystallization involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of purified crystals uct.ac.zaijddr.in. This method is particularly effective for removing impurities that are either much more soluble or much less soluble in the chosen solvent than the target compound ijddr.in.

While direct crystallization of this compound might be challenging due to its liquid nature at typical room temperatures, related research on the enzymatic synthesis of sucrose (B13894) erucate mentions purification using crystallization and precipitation processes researchgate.net. This suggests that crystallization might be applicable in specific scenarios or for removing solid impurities from the this compound product.

Biocatalyst Separation and Reuse

An important aspect of downstream processing in biocatalytic production is the separation and potential reuse of the biocatalyst researchgate.net. Immobilized enzymes are designed for easier separation from the reaction mixture, typically through filtration or sedimentation nih.govresearchgate.net. After separation, the immobilized biocatalyst can be washed to remove residual substrates or products and then potentially reused in subsequent reaction cycles nih.gov. Efficient separation and reuse of the biocatalyst are crucial for reducing production costs and improving the sustainability of the process researchgate.netnih.gov.

Integrated Downstream Processes

Often, a combination of these techniques is employed in a multi-step downstream process to achieve the desired purity of biocatalytically produced this compound google.comfrontiersin.orgmt.com. For instance, a typical process might involve initial extraction to separate the ester from the aqueous phase, followed by distillation to remove the extraction solvent and potentially some volatile impurities, and finally, chromatography for high-purity separation nih.govgoogle.com. The specific sequence and combination of techniques are optimized based on the composition of the crude product and the required final purity.

Example of Purification Steps for Fatty Acid Ethyl Esters (General)

While specific data for biocatalytically produced this compound purification in a single study was not extensively available for a detailed table, the following table illustrates typical techniques used for purifying fatty acid ethyl esters, which include this compound, based on the search results:

Downstream Processing StepTechnique(s)PurposeNotes
Initial Separation Extraction (Liquid-Liquid)Separate ester from aqueous phase, glycerol, and hydrophilic impuritiesUses organic solvents like hexane or ethyl acetate. scielo.brresearchgate.netnih.govuwimona.edu.jmfrontiersin.orgnih.gov
Solvent Removal/Rough Purification Distillation (e.g., Rotary Evaporation, SPD)Remove extraction solvent, separate volatile impuritiesCan be used for preliminary concentration and removal of lighter components. uwimona.edu.jmfrontiersin.orggoogle.com
High Purity Separation Chromatography (SPE, HPLC, MPLC)Isolate specific FAEEs, remove components with similar boiling pointsEffective for achieving high purity; various stationary and mobile phases are used. nih.govfrontiersin.orgnih.gov
Solid Impurity Removal/Further Purification Crystallization/PrecipitationRemove solid impurities or purify if applicableLess common for liquid esters, but can be used in specific contexts or for solid impurities. researchgate.net
Biocatalyst Recovery Filtration, SedimentationSeparate immobilized enzyme from reaction mixtureCrucial for enzyme reuse and cost reduction. nih.govresearchgate.netresearchgate.net

Research Finding Example (Omega-3 FAEE Purification by RP-MPLC)

A study on the purification of omega-3 fatty acid ethyl esters (which are a type of FAEE like this compound) using Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC) with an AQ-C18 column provides specific data on purity and recovery. nih.gov

Purification MethodColumn TypeMobile PhasePurity AchievedRecovery Rate
RP-MPLCAQ-C18Methanol-Water (90:10 v/v)90.34%74.30%

This example, while not directly for this compound alone, illustrates the level of detail and performance metrics reported in research on FAEE purification using chromatographic methods.

Applications in Industrial and Niche Chemical Sectors Excluding Human Clinical/pharmaceutical

Advanced Lubricant Formulations and Tribological Studies

The long carbon chain of ethyl erucate (B1234575) imparts properties that are highly desirable in the field of lubrication, including high viscosity index and good film-forming capabilities. These characteristics make it a subject of interest for developing environmentally acceptable lubricants.

Ethyl Erucate as a Biodegradable Base Stock for Industrial Lubricants

This compound serves as a promising biodegradable base stock for industrial lubricants. Bio-based base stocks are increasingly sought after as they are derived from renewable biological materials, primarily plants. stle.org While early versions of bio-based oils suffered from poor oxidative stability and low-temperature fluidity, advancements have led to the development of high-performance bio-based synthetic materials. stle.orginfineuminsight.com

Saturated esters, formed by the reaction of fatty acids with an alcohol, are recognized for their excellent thermal, oxidative, and hydrolytic stability, making them suitable for various industrial lubricant applications. estichem.com These esters can form a protective film on metal surfaces, which helps in reducing friction and wear, thereby extending the life of machinery. estichem.com As an ester derived from erucic acid (a long-chain fatty acid) and ethanol (B145695), this compound fits within this class of compounds. The demand for such environmentally acceptable lubricants (EALs) is driven by regulatory requirements and a growing awareness of the environmental impact of mineral oils, especially in sensitive applications like marine and forestry. infineuminsight.comsanyochemicalamerica.com

Friction and Wear Performance of this compound-Based Lubricants

The tribological performance of a lubricant—its ability to reduce friction and wear between interacting surfaces—is a critical measure of its effectiveness. scholarsresearchlibrary.com Esters are known to provide excellent lubricity. upc.edu The addition of esters to lubricant formulations can create a tribofilm that reduces both the traction coefficient and the wear rate. upc.edu

Studies on various lubricant formulations demonstrate the importance of base oils and additives in controlling friction and wear. researchgate.netresearchgate.net While specific, comprehensive tribological studies focusing solely on this compound are not extensively detailed in the provided search results, the general performance of esters suggests a positive impact. For instance, in tests comparing different lubricant types, synthetic oils, which often include esters, generally exhibit lower coefficients of friction and wear rates compared to mineral oils. scholarsresearchlibrary.com The performance of lubricants is typically evaluated under different lubrication regimes, such as boundary, mixed, and full-film lubrication, where factors like viscosity and additive interactions play a crucial role. nih.govmdpi.com

Table 1: General Tribological Effects of Ester Additives in Lubricants

ParameterEffect of Ester AdditionReference
Friction CoefficientCan decrease the traction coefficient by 20% to 50% depending on the formulation. upc.edu
Wear RateCan reduce wear rate by up to 75% due to synergistic effects with other additives. upc.edu
Film FormationForms a protective tribofilm on surfaces. upc.edu

Oxidative Stability and Rheological Behavior in Lubricant Applications

Oxidative stability and rheological properties are fundamental to a lubricant's performance and lifespan. Oxidative stability refers to the lubricant's resistance to degradation at high temperatures in the presence of oxygen. While early bio-based lubricants were hindered by poor oxidative stability, newer generations, including specific esters, show significant improvements. stle.orginfineuminsight.com Saturated esters, in particular, offer exceptional thermal and oxidative stability. estichem.com

Rheology is the study of the flow of matter, and for lubricants, the most important rheological property is viscosity. nih.gov Viscosity determines the thickness of the lubricating film between moving parts. nih.govmdpi.com A good lubricant maintains its viscosity over a wide range of temperatures. Esters generally possess a high viscosity index, meaning their viscosity changes less with temperature compared to mineral oils. stle.orgmdpi.com The rheological behavior of ethylcellulose oleogels, which involves trapping oil within a gel network, shows that higher viscosity can hinder the movement of the liquid oil, thereby retarding oxidation. researchgate.net

Table 2: Key Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₄₆O₂ accustandard.com
Molecular Weight366.62 g/mol accustandard.com
Boiling Point233°C / 451°F accustandard.com

Biofuel Components and Biodiesel Enhancement

This compound also finds applications in the renewable energy sector, specifically as a component that can enhance the properties of biodiesel.

This compound as a Cold Flow Property Modifier in Biodiesel Blends

A significant challenge for the widespread use of biodiesel, especially in colder climates, is its poor cold flow properties, such as the cloud point (CP) and pour point (PP). nih.govfrontiersin.org The cloud point is the temperature at which wax crystals first appear, and the pour point is the lowest temperature at which the fuel will flow. High CP and PP can lead to fuel filter plugging. nih.govnih.gov

Research has shown that the choice of alcohol used in the transesterification process to produce biodiesel affects its cold flow properties. biodieseleducation.org Specifically, ethyl esters often respond better to cold flow improver additives than methyl esters. biodieseleducation.org In one study, mustard ethyl ester (MEE) demonstrated a significantly greater reduction in pour point when treated with additives compared to mustard methyl ester (MME). biodieseleducation.org At the recommended loading rate, the average pour point reduction for MEE was 19.4°C, compared to just 7.2°C for MME. biodieseleducation.org Given that erucic acid is a major component of mustard oil, this compound is a key constituent of MEE. This suggests that this compound can act as an effective cold flow property modifier in biodiesel blends, improving their performance at low temperatures. biodieseleducation.orgbiodieseleducation.org Additives like pour point depressants work by modifying the wax crystal structure, inhibiting their growth and aggregation. biodieseleducation.orgresearchgate.net

Table 3: Effect of Additives on Pour Point (°C) of Neat Biodiesels

Biodiesel TypeAverage Pour Point Reduction (°C)Reference
Mustard Ethyl Ester (MEE)19.4 biodieseleducation.org
Mustard Methyl Ester (MME)7.2 biodieseleducation.org

Combustion Characteristics of this compound in Alternative Fuels

The combustion characteristics of a fuel determine its efficiency and emissions profile in an engine. lth.seresearchgate.net Adding certain components to biodiesel can improve its combustion performance. Studies on biodiesel blends have shown that additives can enhance engine power and torque while reducing specific fuel consumption. techscience.cnresearchgate.net

One study investigated the effect of adding an additive called ecodiesel (ED), which is derived from natural ingredients and is soluble in biodiesel, to a standard biodiesel fuel. techscience.cnresearchgate.net The addition of a small amount of ED (0.04 grams per liter) resulted in optimal engine performance, with increases in both power and torque. techscience.cnresearchgate.net For example, at 3000 rpm, the engine power increased from 39.7 kW for pure biodiesel to 43.3 kW for the blend, while torque increased from 123.0 N.m to 124.9 N.m. techscience.cnresearchgate.net The specific fuel consumption also decreased, indicating greater efficiency. techscience.cn While the exact composition of the "ecodiesel" additive is not specified as being solely this compound, the positive results from using natural, ester-based additives point to the potential of compounds like this compound to improve the combustion characteristics of alternative fuels. techscience.cnbuu.ac.th

Table 4: Engine Performance of Pure Biodiesel vs. Biodiesel + Ecodiesel (ED) Additive at 3000 rpm

FuelPower (kW)Torque (N.m)Specific Fuel Consumption (kg/kW.s)Reference
Pure Biodiesel39.7123.0- techscience.cnresearchgate.net
Biodiesel + ED (0.04 gr)43.30124.932.45E-05 techscience.cnresearchgate.net

Engine Performance and Emissions Studies with this compound-Containing Fuels

Direct and comprehensive engine performance and emissions data specifically for 100% this compound biodiesel are limited in publicly available research. However, the performance of this compound can be inferred from studies on fatty acid ethyl esters (FAEEs) with similar long-chain and monounsaturated characteristics, particularly those derived from rapeseed oil, a primary source of erucic acid. atamanchemicals.combiodieseleducation.orgwikipedia.org

Biodiesels composed of fatty acid esters are known to have different combustion characteristics compared to conventional petroleum diesel. iea-amf.org Generally, the use of FAEEs can lead to a reduction in particulate matter (PM), total hydrocarbons (HC), and carbon monoxide (CO) emissions, but often results in a slight increase in nitrogen oxides (NOx) emissions. iea-amf.orgnrel.gov The higher cetane number of many biodiesels can shorten the ignition delay period, which contributes to more complete combustion but can also lead to higher combustion temperatures, favoring NOx formation. frontiersin.org

In a study involving a variety of pure fatty acid esters in a heavy-duty diesel engine, highly saturated long-chain esters like ethyl stearate (B1226849) demonstrated the potential to lower NOx emissions compared to certification diesel fuel. nrel.gov Conversely, esters with high levels of unsaturation were linked to increased NOx emissions. frontiersin.org Given that this compound is monounsaturated, its impact on NOx would likely fall between highly saturated and polyunsaturated esters. Its long carbon chain is generally associated with a higher cetane number, which could moderate the heat release rate and potentially reduce NOx formation. frontiersin.org

Performance metrics such as brake thermal efficiency (BTE) for biodiesel are often comparable to or slightly lower than that of diesel, which can be attributed to the lower energy content of the biofuel. ejosdr.com Consequently, the brake-specific fuel consumption (BSFC) may be slightly higher to produce the same power output. mdpi.com Research on the ethyl ester of rapeseed oil, which contains a high proportion of this compound, has been conducted in unmodified diesel engines for long-distance tests, demonstrating its viability as a direct fuel substitute without operational problems. biodieseleducation.org

Table 1: General Emission Trends of Fatty Acid Ethyl Ester (FAEE) Biodiesel vs. Petroleum Diesel " width="800" height="300" style="border:none;">

Plasticizers and Polymer Additives

The push for environmentally friendly and non-toxic materials has driven research into bio-based plasticizers as alternatives to conventional petroleum-derived plasticizers like phthalates. This compound, derived from natural plant oils, fits the profile of a renewable feedstock for such applications. atamanchemicals.comresearchgate.net

Evaluation of this compound as a Green Plasticizer for Polymeric Materials

This compound's potential as a green plasticizer is rooted in its derivation from erucic acid, which can be sourced from high-erucic acid rapeseed (HEAR) oil. atamanchemicals.com Research into plasticizers synthesized from erucic acid derivatives has demonstrated their effectiveness in plasticizing polymers like polyvinyl chloride (PVC). A study on a bio-plasticizer created from the methyl ester of erucic acid showed it could serve as a viable replacement for traditional plasticizers such as di(2-ethylhexyl) phthalate (B1215562) (DEHP). researchgate.net The synthesis of such esters from natural fatty acids presents a more sustainable and potentially less toxic alternative to phthalate-based compounds, which have faced scrutiny over health and environmental concerns. researchgate.net

Compatibility and Migration Studies in Polymer Matrices

A critical characteristic of any plasticizer is its ability to remain within the polymer matrix with minimal leaching or migration. nih.gov Migration can lead to a loss of material properties and potential contamination of materials in contact with the plastic, such as foodstuffs. nih.govresearchgate.net

Studies on PVC films plasticized with a derivative of erucic acid methyl ester showed superior migration resistance compared to conventional plasticizers. researchgate.net When subjected to migration tests over 48 hours, the weight loss of the erucic acid-based plasticizer in the PVC film was significantly lower than that observed for DEHP, particularly in solvents like ethanol and petroleum ether. researchgate.net This low migration is attributed to the high molecular weight and long-chain structure of the erucate derivative, which reduces its volatility and mobility within the polymer matrix. researchgate.net

Table 2: Migration Loss of Erucic Acid-Based Plasticizer vs. DEHP in PVC Film (48h) " width="800" height="250" style="border:none;">

Mechanical and Thermal Properties of Plasticized Polymers

The addition of a plasticizer modifies the mechanical and thermal properties of a polymer, typically increasing flexibility and lowering the glass transition temperature (Tg). The performance of an erucic acid-based plasticizer was found to be comparable to conventional options in terms of mechanical properties. researchgate.net

Thermally, PVC films containing the erucic acid derivative demonstrated significantly enhanced thermal stability compared to those with DEHP, dioctyl terephthalate (B1205515) (DOTP), and acetyl tributyl citrate (B86180) (ATBC). researchgate.net Thermogravimetric analysis (TGA) showed that the temperature at which 50% weight loss occurred (T50%) for the PVC film with the erucic acid-based plasticizer was over 95°C higher than for films with the conventional plasticizers. researchgate.net This superior thermal stability is a key advantage, suggesting better performance and durability in applications involving elevated temperatures.

Table 3: Thermal Stability (T50%) of PVC Films with Various Plasticizers " width="800" height="280" style="border:none;">

Cosmetic and Personal Care Ingredient (Focus on Material Science/Formulation)

In the cosmetics and personal care industry, this compound is valued for its specific material properties that enhance product formulations and sensory experience. myskinrecipes.comchemimpex.com

Role as an Emollient or Skin Conditioning Agent in Formulations

This compound functions primarily as an emollient and skin-conditioning agent. myskinrecipes.comchemimpex.com From a material science perspective, its role is to modify the texture and feel of cosmetic products like creams, lotions, and serums. myskinrecipes.com Its long carbon chain (C24) contributes to excellent lubricating properties. chemimpex.com

When applied, this compound forms a thin, non-occlusive film on the skin's surface. This barrier helps to reduce transepidermal water loss (TEWL), thereby keeping the skin hydrated and smooth. deascal.com Unlike heavier oils or waxes, this compound is characterized by a lightweight and non-greasy texture. myskinrecipes.com This property is highly desirable in modern cosmetic formulations, where consumers prefer products that feel elegant and absorb quickly without leaving a heavy residue. Its chemical structure as a long-chain fatty acid ester imparts good spreadability to formulations, allowing for a smooth and even application. deascal.com Furthermore, its stability and compatibility with a wide range of other cosmetic ingredients make it a versatile component for developing sophisticated and aesthetically pleasing personal care products. myskinrecipes.com

Stability and Rheology in Cosmetic Bases

The stability and rheological behavior of cosmetic emulsions are critical factors influencing product performance, shelf-life, and consumer acceptance. While specific studies focusing solely on this compound are not extensively available, its impact can be inferred from the behavior of long-chain fatty acid esters in cosmetic formulations.

Rheology, the study of the flow and deformation of matter, is crucial for defining the textural properties of cosmetics. cosmeticsandtoiletries.com Cosmetic emulsions are typically non-Newtonian fluids, often exhibiting shear-thinning behavior, where viscosity decreases with increasing shear rate. cosmeticsandtoiletries.com This property is desirable as it allows a product to be easily picked up from a container and spread smoothly on the skin. cosmeticsandtoiletries.com The addition of emollients like this compound can modify the rheological profile of a formulation. While not a primary rheology modifier, its interaction with the oil phase and emulsifiers can influence the final viscosity and flow characteristics of the product. The viscosity of a cosmetic emulsion is a key parameter that affects its consistency and spreadability on the skin. researchgate.net Rheological modifiers are essential functional ingredients that impart viscosity and stability to the formula, playing a crucial role in its visual appearance, flow characteristics, and sensory perception on the skin. chemimpex.com

Formulation Development and Sensory Attributes

This compound is utilized in the formulation of a variety of personal care products, including lotions, creams, and serums, where it functions as an emollient and skin-conditioning agent. myskinrecipes.com Its lightweight and non-greasy texture contributes to a smooth and luxurious feel upon application. chemimpex.com

The development of cosmetic formulations is a meticulous process of balancing ingredients to achieve a desired physical form and functional efficacy. happi.com Emollients are key ingredients that provide moisturization and contribute significantly to the sensory qualities of smoothness and softness. nih.gov The choice of emollient is critical as it influences the tactile properties of the final product. cosmeticsandtoiletries.com

Sensory analysis is a scientific discipline used to evoke, measure, analyze, and interpret reactions to those characteristics of products as they are perceived by the senses. In cosmetics, sensory evaluation is used to verify subjective claims such as skin feel. acs.org Sensory panels are often employed to assess various attributes of a product during and after application, such as:

Pick-up: The ease of taking the product from the container.

Rub-in: The feeling during application, including spreadability and the presence of any residue.

After-feel: The residual feeling on the skin after the product has been applied, such as smoothness, oiliness, or stickiness. cosmeticsandtoiletries.com

Surfactants and Emulsifiers

While this compound itself is not a surfactant, it can serve as a precursor for the synthesis of various surface-active agents. The long C22 carbon chain of the erucyl group is a desirable hydrophobic moiety for surfactants.

Synthesis of Surfactants Derived from this compound

Surfactants can be synthesized from this compound through chemical modifications that introduce a hydrophilic head group to the hydrophobic erucyl chain. Fatty acids with C18 and C22 chains are less commonly used for surfactants compared to shorter chains due to their lower water solubility. researchgate.net To overcome this, polar groups can be attached to the molecule. researchgate.net

One approach involves the reduction of the ester group of this compound to yield erucyl alcohol (behenyl alcohol). This alcohol can then be further reacted to produce non-ionic surfactants. For example, ethoxylation of the alcohol with ethylene (B1197577) oxide would yield a polyoxyethylene ether, a common type of non-ionic surfactant. Alternatively, the alcohol can be reacted with p-toluenesulfonates of oligoethylene glycols. researchgate.net

Another strategy involves the functionalization of the double bond. Epoxidation of the double bond in this compound, followed by ring-opening with a hydrophilic moiety like an oligoethylene glycol, can also produce non-ionic surfactants. researchgate.net

For the synthesis of anionic surfactants, the erucyl alcohol derived from the reduction of this compound can be sulfated using agents like chlorosulfonic acid to produce an alkyl sulfate (B86663). researchgate.net

Ionic liquid surfactants have also been developed from erucic acid, which could similarly be synthesized from this compound. For instance, benzyltrimethylammonium (B79724) erucate has been synthesized through a neutralization reaction. acs.org

Interfacial Properties and Emulsifying Capabilities

The performance of a surfactant is determined by its ability to lower the surface tension at interfaces and to form stable emulsions. These properties are dictated by the balance between the hydrophilic and hydrophobic portions of the molecule, often referred to as the Hydrophile-Lipophile Balance (HLB).

Surfactants derived from long-chain fatty acids like erucic acid are expected to have a strong hydrophobic character. The introduction of a suitable hydrophilic head group is necessary to achieve effective surface activity. The properties of surfactants derived from erucic acid have been found to be comparable or even better than those of commercial surfactants based on shorter C12 and C14 chains in many cases. researchgate.net

The critical micelle concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in a solution. Surfactants derived from erucic acid have been shown to possess strikingly low CMC values compared to their shorter-chain counterparts, indicating high efficiency in forming micelles. acs.org The emulsification properties of surfactants are crucial for their application in creating stable mixtures of immiscible liquids like oil and water. Polyoxyethylene glycol esters derived from high-erucic acid rapeseed oil have demonstrated good emulsifying properties. researchgate.net The HLB system is a useful tool for predicting the emulsifying capabilities of these surfactants. researchgate.net

Chemical Intermediates and Precursors in Organic Synthesis

This compound serves as a valuable chemical intermediate for the synthesis of other useful compounds due to its two reactive sites: the ester functional group and the carbon-carbon double bond. chemimpex.com

Reactions for Further Functionalization of this compound

The chemical structure of this compound allows for a variety of functionalization reactions:

Amidation: this compound can be converted to erucamide (B86657) through ammonolysis. This reaction typically involves reacting the ester with ammonia, often under pressure and at elevated temperatures. nih.govresearchgate.net Erucamide is widely used as a slip agent in the plastics industry. wikipedia.org Lipase-catalyzed synthesis of erucamide from erucic acid and urea (B33335) has also been demonstrated as a more economical and environmentally friendly alternative. researchgate.net

Metathesis: The double bond in this compound can undergo olefin metathesis reactions. Self-metathesis of mthis compound, a closely related ester, yields a C36 unsaturated diester and 9-octadecene. researchgate.net This reaction provides a pathway to valuable long-chain dicarboxylic acids and olefins. researchgate.net

Epoxidation: The double bond can be converted to an epoxide ring through reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). happi.comseppic.com The resulting epoxide is a reactive intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups. researchgate.net

Hydrogenation: The double bond in this compound can be hydrogenated to produce ethyl behenate, a saturated fatty acid ester. This reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. wikipedia.orgyoutube.com Hydrogenation removes the unsaturation, leading to a product with a higher melting point and greater oxidative stability.

Ozonolysis: Ozonolysis cleaves the double bond of this compound, which can lead to the formation of aldehydes, ketones, or carboxylic acids depending on the workup conditions. wikipedia.orglibretexts.orgbyjus.commasterorganicchemistry.comyoutube.com This reaction can be used to produce shorter-chain mono- and dicarboxylic acids. For example, ozonolysis of erucic acid is a route to brassylic acid (a C13 dicarboxylic acid) and pelargonic acid (a C9 monocarboxylic acid). wikipedia.org

Hydrolysis: The ester group of this compound can be hydrolyzed under acidic or basic conditions to yield erucic acid and ethanol. myskinrecipes.com Basic hydrolysis, also known as saponification, is an irreversible reaction that produces the salt of the carboxylic acid. myskinrecipes.com

Polymerization: While not a common application for monofunctional esters, the double bond in this compound could potentially participate in polymerization reactions, although this is more typical for conjugated systems or in the presence of specific catalysts. mdpi.comnih.govyoutube.comyoutube.com The ability of erucic acid to polymerize to some extent is noted for its use in oil paints. atamanchemicals.com

Use in Specialty Chemical Production

This compound serves as a versatile precursor and intermediate in the synthesis of various specialty chemicals. Its long-chain structure, derived from erucic acid, makes it a valuable building block for producing derivatives with specific functional properties tailored for niche industrial applications. The primary routes for its utilization in this sector involve its transformation into fatty amides and wax esters.

One of the most significant applications of this compound as a chemical intermediate is in the production of erucamide . nih.govgoogle.comnih.gov Erucamide is a primary fatty amide that results from the formal condensation of the carboxyl group of erucic acid with ammonia. ebi.ac.uk This specialty chemical is widely used in the polymer and plastics industry as a slip agent and lubricant to reduce friction. nih.govebi.ac.uk The synthesis of erucamide can be achieved through the ammonolysis of erucic acid or its esters, such as this compound. google.comnih.gov Industrial production methods often involve reacting erucic acid or mthis compound with ammonia. google.com Research has also explored lipase-catalyzed synthesis of erucamide from erucic acid and urea, achieving high purity products. nih.gov Another study investigated the kinetics of erucamide synthesis from erucic acid and urea at elevated temperatures. nih.gov

Table 1: Synthesis of Erucamide

ReactantsCatalyst/ProcessKey ConditionsProduct Purity/YieldReference
Erucic acid, UreaCandida antarctica lipase (B570770) (Novozym 435)60°C, 48 hours, 250 rpm88.74% pure erucamide nih.gov
Erucic acid, UreaP₂O₅ with (NH₄)₂HPO₄190°C92% yield of pure erucamide nih.gov
Erucic acid, AmmoniaImmobilized titanium tetrachloride on activated carbonLoop reactor97.1–99.2% purity, 98.3–98.7% conversion efficiency google.com
Erucic acidAmmonolysisHigh temperature (200°C) and pressure (345-690 kPa)Standard industrial method nih.gov

This compound is also a key reactant in the synthesis of various long-chain wax esters, such as behenyl erucate . google.comcosmileeurope.eu These esters are produced through a transesterification reaction. For instance, behenyl erucate is prepared by reacting behenyl alcohol with erucic acid or its esters, like those found in rapeseed oil, in the presence of a transesterification catalyst. google.com Behenyl erucate is utilized in the cosmetics industry as a skin conditioning agent and emollient, valued for its ability to soften and smooth the skin. cosmileeurope.eu Similarly, other specialty esters like stearyl erucate and isostearyl erucate can be synthesized, which are chemically comparable to constituents of jojoba oil. google.com

Furthermore, this compound can be a precursor for the production of behenyl alcohol (also known as 1-docosanol). specialchem.com Fatty alcohols are commonly produced via the high-pressure, catalytic hydrogenation of fatty acids or their esters. specialchem.com In this process, the ester group of this compound would be reduced to a primary alcohol, yielding behenyl alcohol, a waxy solid used as a thickening agent, emollient, and emulsifier in cosmetic and personal care products. specialchem.comatamanchemicals.comatamanchemicals.com

Table 2: Synthesis of Specialty Esters and Alcohols from Erucic Acid/Esters

ProductReactantsReaction TypeApplication of ProductReference
Behenyl ErucateBehenyl alcohol, Erucic acid (or its ester)TransesterificationSkin conditioning agent, emollient google.comcosmileeurope.eu
Stearyl ErucateStearyl alcohol, Erucic acid (or its ester)TransesterificationComponent in cosmetic formulations google.com
Isostearyl ErucateIsostearyl alcohol, Erucic acid (or its ester)TransesterificationComponent in cosmetic formulations google.com
Behenyl AlcoholThis compound (or other erucic acid esters)Catalytic HydrogenationThickening agent, emollient, emulsifier specialchem.com

Environmental Fate, Biodegradation, and Sustainability Aspects of Ethyl Erucate

Biodegradation Pathways and Mechanisms in Aquatic and Terrestrial Environments

Biodegradation is a crucial process in the removal of organic compounds from the environment, relying on the metabolic activities of microorganisms. numberanalytics.com The rate and extent of biodegradation are influenced by the nature of the material, microbial activity, and environmental conditions. sparkoncept.com

Microbial Degradation of Ethyl Erucate (B1234575): Isolation and Characterization of Degrading Organisms

Enzymatic Hydrolysis and Beta-Oxidation Pathways

The biodegradation of esters like ethyl erucate typically involves enzymatic hydrolysis. Hydrolases, particularly esterases and lipases, are key enzymes that catalyze the breakdown of ester bonds. mdpi.comnih.govmdpi.com This hydrolysis cleaves the ester into its constituent alcohol (ethanol) and fatty acid (erucic acid). nih.gov

Following hydrolysis, the resulting fatty acid (erucic acid) can undergo further degradation through beta-oxidation. Beta-oxidation is a metabolic pathway that breaks down fatty acid molecules into acetyl-CoA. wikipedia.orgnih.govaocs.orgabcam.com This process occurs in a series of steps, primarily in the mitochondria of eukaryotes and the cytosol of prokaryotes. wikipedia.orgnih.gov Each cycle of beta-oxidation shortens the fatty acid chain by two carbons, producing acetyl-CoA, FADH2, and NADH. wikipedia.orgnih.govaocs.orgabcam.com Acetyl-CoA can then enter the citric acid cycle for further energy production. wikipedia.orgnih.govaocs.orgabcam.com

The enzymatic hydrolysis of ester linkages is a crucial initial step in the biodegradation of many biodegradable polymers and esters. mdpi.comnih.govmdpi.comcore.ac.uk The rate of enzymatic hydrolysis can be influenced by factors such as enzyme concentration and the accessibility of the substrate. core.ac.uk

Factors Influencing Biodegradation Rates (Temperature, pH, Nutrient Availability)

The rate and extent of biodegradation of organic compounds, including this compound, are significantly influenced by environmental factors such as temperature, pH, and nutrient availability. numberanalytics.comsparkoncept.comconcawe.eu

Temperature: Temperature is a critical factor affecting microbial activity and enzyme function. numberanalytics.comsparkoncept.comresearchgate.netnih.gov Warmer temperatures generally lead to increased microbial metabolic rates and accelerated biodegradation, while colder temperatures can slow down or halt the process. sparkoncept.comresearchgate.netnih.gov Studies on the biodegradation of plastics in soil, for example, have shown that mineralization rates are affected by temperature, with higher rates observed at warmer temperatures. researchgate.net

pH: The pH of the environment can influence the activity of microbial enzymes involved in biodegradation. numberanalytics.comsparkoncept.com Microorganisms and their enzymes typically have optimal pH ranges for activity. Extreme pH conditions, either acidic or alkaline, can inhibit microbial growth and enzymatic degradation. numberanalytics.comsparkoncept.com

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and activity. numberanalytics.comsparkoncept.comconcawe.eu Nutrient-limited environments can restrict microbial populations and reduce biodegradation rates. numberanalytics.comsparkoncept.com The availability of oxygen is also a key factor, as aerobic biodegradation pathways are often more efficient than anaerobic ones. sparkoncept.com

Other factors influencing biodegradation rates can include the presence of co-contaminants, the chemical structure and concentration of the substance, and the composition of the microbial community. numberanalytics.comconcawe.eu

Environmental Distribution and Partitioning Behavior

The environmental distribution and partitioning behavior of this compound determine its movement and persistence in different environmental compartments, such as soil, water, and air. Partitioning is the process by which a chemical distributes itself between different phases or compartments. mtu.edu

Sorption to Soil and Sediment

Sorption is a key process that affects the mobility and bioavailability of organic compounds in soil and sediment. au.dkresearchgate.netirost.ir It involves the partitioning of a substance between the solid phase (soil or sediment particles) and the aqueous phase (pore water). au.dkresearchgate.net Organic matter content in soil and sediment is a primary factor influencing the sorption of hydrophobic organic compounds. au.dkresearchgate.netirost.ir Compounds with higher hydrophobicity tend to sorb more strongly to organic matter. au.dkresearchgate.net

The octanol-water partition coefficient (Kow) is often used as an indicator of a compound's hydrophobicity and its potential to sorb to organic phases. mtu.eduitrcweb.org A higher Kow value generally suggests a greater tendency to partition into organic matter in soil and sediment. mtu.eduitrcweb.org this compound, being a fatty acid ester with a long hydrocarbon chain, is expected to have a high Kow, indicating a potential for significant sorption to soil and sediment organic matter. europa.eu

Sorption can limit the bioavailability of compounds to microorganisms, potentially affecting their biodegradation rates. au.dk

Volatilization and Air-Water Partitioning

Volatilization is the process by which a substance moves from the aqueous or solid phase into the gas phase (air). nih.gov The potential for volatilization is related to a compound's vapor pressure and its Henry's Law constant or air-water partition coefficient (Kaw). mtu.eduitrcweb.orghenrys-law.org The Henry's Law constant indicates the equilibrium ratio of a compound's concentration in the gas phase to its concentration in the aqueous phase. mtu.eduitrcweb.org A higher Henry's Law constant or Kaw suggests a greater propensity for a chemical to volatilize from water into the air. mtu.eduitrcweb.org

Fatty acid esters with higher molecular weights and longer carbon chains generally have lower vapor pressures, which reduces their tendency to volatilize. europa.eu While specific data for the vapor pressure and Henry's Law constant of this compound were not explicitly found in the search results, its relatively high molecular weight suggests that volatilization from water or soil surfaces may not be a primary environmental fate process compared to more volatile compounds. nih.goveuropa.eu However, air-water partitioning is an important aspect of environmental fate modeling. mtu.edunih.gov

Ecotoxicological Assessments (Focus on Environmental Organisms, Not Human/Mammalian)

Ecotoxicological assessments evaluate the potential for a substance to cause harm to ecological receptors. This section specifically addresses the impact of this compound on non-mammalian environmental organisms.

Impact on Aquatic Organisms (e.g., Algae, Daphnia, Fish)

Assessing the toxicity of chemicals to aquatic life is a standard component of environmental hazard and risk assessment. Organisms representing different trophic levels, such as algae (primary producers), daphnia (invertebrates), and fish (vertebrates), are commonly used in these evaluations. Acute aquatic toxicity testing is a basic requirement in many regulatory frameworks, with chronic testing potentially required based on acute results or expected long-term exposure europa.eu.

Based on available data, specific ecotoxicity data for this compound on fish, daphnia, and algae appear to be limited or unavailable according to some sources chemicalbook.com. However, general principles of aquatic toxicity testing and assessment are well-established, involving the determination of endpoints like LC50 (Lethal Concentration 50%) and EC50 (Effective Concentration 50%) for acute toxicity, and NOEC (No Observed Effect Concentration) for chronic toxicity europa.eu. Studies on other ethyl esters, such as ethyl levulinate and ethyl acetate (B1210297), have shown varying degrees of toxicity to aquatic organisms, highlighting the importance of compound-specific data trjfas.orgnih.gov. Quantitative Structure-Activity Relationships (QSARs) can sometimes be used to predict the aquatic toxicity of chemicals based on their structure, but experimental data is preferred for accurate assessments nih.gov.

While direct data for this compound is scarce in the provided search results, the methodology for assessing potential impacts on aquatic organisms involves exposing test species to varying concentrations of the substance under controlled conditions and observing effects such as mortality, immobilization, or growth inhibition europa.eu.

Effects on Terrestrial Organisms (e.g., Soil Microbes, Plants)

General research on soil ecosystems indicates that factors like soil compaction and the presence of contaminants can negatively affect soil microbial communities and plant growth nih.gov. Microorganisms can also play a role in the biodegradation of substances in soil, influencing their persistence and potential toxicity frontiersin.orgresearchgate.net.

Life Cycle Assessment (LCA) and Green Chemistry Principles in Production and Use

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal europa.euresearchgate.net. This includes assessing energy consumption, greenhouse gas emissions, and other environmental releases researchgate.netnih.gov. Green Chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances nih.govorganic-chemistry.org.

While direct LCA studies specifically focused on this compound were not found, the concept of LCA has been applied to other bio-based chemicals, such as ethyl levulinate produced from biomass researchgate.netnih.gov. These studies evaluate the environmental footprint of different production stages, including feedstock cultivation, processing, and utilization researchgate.netnih.gov. The production of esters, including those used in food and cosmetic industries, is increasingly being explored through biocatalytic synthesis routes, which align with green chemistry principles by utilizing enzymes, operating at lower temperatures, and potentially avoiding the use of harsh solvents and catalysts nih.gov.

Green chemistry principles relevant to the production and use of this compound would include aspects such as using renewable feedstocks, designing energy-efficient synthesis routes, minimizing waste generation, and developing products that are inherently less hazardous and degradable in the environment organic-chemistry.orgepa.govresearchgate.net. The use of bio-based materials and enzymatic processes in chemical synthesis are examples of how green chemistry principles can be applied to improve the sustainability of chemical production nih.gov.

Mechanistic Studies of Ethyl Erucate Chemical Reactivity and Stability

Oxidative Stability and Antioxidant Efficacy

Oxidative stability refers to a substance's resistance to degradation by oxygen. For fatty acid esters like ethyl erucate (B1234575), oxidation, particularly autoxidation, is a primary degradation pathway due to the presence of the carbon-carbon double bond researchgate.netwikipedia.org.

Mechanisms of Autoxidation and Peroxidation

Autoxidation is a free radical chain reaction that occurs when organic compounds react with oxygen at ambient temperatures wikipedia.orgchemeurope.com. This process is responsible for phenomena such as the rancidity of fats and oils wikipedia.org. The mechanism typically involves three stages: initiation, propagation, and termination wikipedia.orgchemeurope.com.

Initiation: This step involves the formation of free radicals. While often ill-defined, it can be initiated by factors such as heat, light, or the presence of metal ions chemeurope.com. For unsaturated fatty acid esters, an allylic hydrogen (a hydrogen atom on a carbon adjacent to a double bond) is particularly susceptible to abstraction, leading to the formation of a carbon-centered radical chemeurope.comresearchgate.net.

Propagation: The carbon-centered radical quickly reacts with oxygen to form a peroxy radical (ROO•) wikipedia.org. This peroxy radical can then abstract a hydrogen atom from another molecule of the fatty ester, forming a hydroperoxide (ROOH) and a new carbon-centered radical, thus continuing the chain reaction wikipedia.org. The hydroperoxides formed are primary oxidation products and can further decompose to produce a variety of secondary oxidation products, including aldehydes, ketones, alcohols, and acids, which contribute to off-flavors and odors nih.gov.

Termination: The chain reaction is eventually terminated by the combination or disproportionation of radicals, forming stable, non-radical products wikipedia.orgchemeurope.com.

The presence of the single cis double bond in ethyl erucate makes it susceptible to this free radical autoxidation process. Studies on the oxidative stability of fatty acid alkyl esters have shown that the number and configuration (cis/trans) of double bonds significantly influence their stability researchgate.net. Monounsaturated esters like this compound are generally more stable than polyunsaturated esters but less stable than saturated esters researchgate.net. Accelerated oxidation methods, such as the Rancimat method (EN 14112) and pressurized differential scanning calorimetry (PDSC), are used to evaluate the oxidative stability of fatty acid esters researchgate.net. These methods measure parameters like induction period or oxidation onset temperature (OT) researchgate.net.

Evaluation of Antioxidants for Stabilizing this compound

Antioxidants are substances added to formulations to retard or prevent oxidation ampacet.comgoogle.com. They function by interfering with the free radical chain reaction mechanism of autoxidation ampacet.com. Antioxidants can be broadly classified into primary and secondary antioxidants ampacet.com.

Primary antioxidants: These compounds, often phenolic-based, donate a hydrogen atom to peroxy radicals, converting them into more stable species and breaking the propagation chain ampacet.com.

Secondary antioxidants: These compounds can function by various mechanisms, such as chelating metal ions that can initiate oxidation, or by decomposing hydroperoxides into stable, non-radical products ampacet.com. Phosphites and thioesters are examples of secondary antioxidants ampacet.com.

The effectiveness of antioxidants in stabilizing fatty acid esters, including those similar in structure to this compound, has been studied uabc.mx. Combinations of primary and secondary antioxidants are often used to provide comprehensive protection during processing and storage ampacet.com. While specific studies detailing the evaluation of antioxidants solely for this compound are not extensively available in the provided context, research on the stabilization of other fatty acid esters and oils provides relevant insights uabc.mxscielo.br. For instance, studies on soybean oil fatty acid ethyl esters, which contain a mixture of saturated and unsaturated esters, highlight the role of natural antioxidants like tocopherols (B72186) in enhancing oxidative stability scielo.br. The effectiveness of antioxidants can be evaluated using accelerated methods, observing their impact on parameters like the induction period researchgate.netscielo.br.

Hydrolytic Stability Under Varying Environmental Conditions

Hydrolytic stability refers to a compound's resistance to degradation by water. Esters like this compound can undergo hydrolysis, a reaction with water that breaks the ester bond, yielding the parent carboxylic acid (erucic acid) and alcohol (ethanol) nih.gov.

Kinetic Studies of Ester Hydrolysis

The hydrolysis of esters can be catalyzed by acids or bases. Kinetic studies investigate the rate of this reaction and the factors that influence it oarjpublication.comapmonitor.com. The rate of hydrolysis is typically described by a rate constant, and the reaction order can be determined experimentally oarjpublication.com. Acidic hydrolysis is often considered a first-order reaction with respect to the ester concentration, while alkaline hydrolysis is typically a second-order reaction oarjpublication.com.

While specific kinetic studies focused solely on the hydrolysis of this compound are not detailed in the provided search results, general principles of ester hydrolysis kinetics apply oarjpublication.comapmonitor.com. Factors such as the concentration of the ester, the concentration of the acid or base catalyst, temperature, and the presence of co-solvents can influence the hydrolysis rate oarjpublication.comresearchgate.net.

Influence of pH and Temperature on Hydrolysis Rate

pH and temperature are critical environmental factors that significantly impact the rate of ester hydrolysis oarjpublication.comapmonitor.comresearchgate.net.

pH: The hydrolysis of esters is catalyzed by both hydronium ions (acidic conditions) and hydroxide (B78521) ions (alkaline conditions) oarjpublication.comresearchgate.net. The rate of hydrolysis is generally minimal in neutral solutions and increases as the pH becomes more acidic or alkaline researchgate.net. The specific dependence on pH varies depending on the ester structure and the reaction conditions researchgate.net.

Temperature: Temperature has a significant effect on reaction rates, including hydrolysis. As temperature increases, the kinetic energy of molecules increases, leading to more frequent and energetic collisions, and thus a higher reaction rate oarjpublication.com. The relationship between temperature and the rate constant is often described by the Arrhenius equation oarjpublication.com.

Research on the hydrolytic degradation of long-chain polycondensates derived from fatty acids, including those related to erucic acid, indicates that such materials can exhibit higher hydrolytic stability compared to their shorter-chain counterparts, particularly under acidic conditions rsc.org. This increased stability is attributed, in part, to factors such as high crystallinity and hydrophobicity imparted by the long hydrocarbon chains rsc.org. While these studies focus on polymers containing ester linkages, the principles regarding the influence of chain length and environmental conditions on hydrolytic stability are relevant to this compound as a long-chain fatty acid ester.

Reactions with Other Chemical Species and Materials

This compound can participate in various chemical reactions due to the presence of both the ester functional group and the carbon-carbon double bond.

One notable reaction involving the double bond is epoxidation, where the double bond is converted into an epoxide ring by reaction with an oxidizing agent, such as hydrogen peroxide oup.com. Studies have shown that this compound can be epoxidized in good yields using appropriate catalysts oup.com. For example, epoxidation of this compound with 30% aqueous hydrogen peroxide in the presence of a molybdenum oxide-tributyltin chloride catalyst in 2-propanol at 50 °C resulted in a 77% yield oup.com.

The double bond can also undergo cyclopropanation reactions, where a cyclopropane (B1198618) ring is formed across the double bond rsc.org. Copper or rhodium catalysts can be used for the cyclopropanation of unsaturated fatty esters like mthis compound with reagents such as ethyl diazoacetate rsc.org.

The ester group in this compound can undergo transesterification reactions, where the alkyl group of the ester is exchanged with another alcohol scielo.br. This reaction is fundamental in the production of biodiesel from vegetable oils and fats, often involving the reaction of triglycerides with ethanol (B145695) to produce fatty acid ethyl esters scielo.br.

Interaction with Metals in Lubricant Systems

This compound, as a type of ester, can interact with metal surfaces in lubricant systems. These interactions are crucial for understanding its performance as a lubricant component or base oil. The presence of polar groups in ester molecules, such as the ester linkage, can facilitate adsorption onto metal surfaces, forming a boundary lubricant film. mdpi.com This adsorbed layer can contribute to reducing friction and wear between moving metal parts. mdpi.commdpi.comresearchgate.net

Research into the tribological properties of fatty acid-based ionic liquids, which share structural similarities with fatty acid esters, suggests that the formation of an adsorbed layer, a temperature-induced tribo-reaction layer, and metal soap formation can contribute to good lubricity and low wear. mdpi.comresearchgate.net The polar molecules are noted to be responsible for their lubricity through adsorption. researchgate.net

The interaction between lubricants and metal surfaces can also involve chemical reactions, particularly under conditions of high temperature and pressure. Extreme pressure (EP) additives, often containing sulfur, phosphorus, or chlorine, can react with metal surfaces at elevated temperatures to form a protective surface film. jetlube.com While this compound itself is an ester and not typically classified as an EP additive, the ester group can potentially undergo reactions with metal surfaces or react with other components in the lubricant formulation in the presence of metal catalysts or at high temperatures. Studies on the thermal stability and corrosivity (B1173158) of amine blends in stainless steel cylinders have shown that contact with stainless steel can influence amine stability. mdpi.com The presence of metals in solution can correlate with corrosion rates. mdpi.com

The type of ester and the length of its fatty chain can influence its compatibility and interaction with other components in a lubricant system. functionalproducts.com Studies comparing different ester lubricants have indicated that the structure of the lubricant's "head" group, which adsorbs onto the metal, affects extreme pressure lubrication performance. For oleate (B1233923) esters, the protective effect on the metal friction area was observed to weaken with an increase in the length of the head-group. preprints.org

Reactions with Polymer Components

The compatibility and reactivity of this compound with polymer components are critical considerations when it is used in applications where it comes into contact with plastics or elastomers, such as in sealing materials or polymer-based additives in lubricants. The interaction between esters and polymers can lead to swelling, degradation, or changes in the polymer's physical properties. lube-media.comresearchgate.net

The compatibility of esters with polymers depends on factors such as the polarity of the ester and the polymer, viscosity, and the presence of double bonds in the ester. lube-media.com Polar polymers are generally more susceptible to interaction than non-polar ones. lube-media.com Unsaturated esters, like this compound with its double bond, may show different compatibility compared to saturated esters. lube-media.com

Different polymer types exhibit varying degrees of compatibility with ester oils. For instance, FKM polymers typically show good resistance to ester oils, while materials like EPDM may be unsuitable. lube-media.com NBR and HNBR polymers show lower compatibility compared to FKM, but suitability can depend on considering factors like polarity, viscosity, and double bonds. lube-media.com Hydrogenation of double bonds in polymers like HNBR can increase their resistance to polar base oils like esters, reducing swelling. lube-media.com

The swelling of polymers in the presence of esters occurs when the change in free energy is negative, meaning the change in free enthalpy is smaller than the product of temperature and entropy change. lube-media.com This thermodynamic principle helps explain the temperature dependence of swelling. lube-media.com

Esters can also be involved in reactions related to the synthesis or modification of polymers. This compound has been used as a feedstock in reactions to produce monomers for polycondensation reactions, leading to the synthesis of polyesters. nih.govmdpi.comacs.orguni-konstanz.de For example, isomerizing methoxycarbonylation of this compound can provide access to linear diesters used in polycondensation to form polyethylene-like polyesters. nih.govacs.orguni-konstanz.de

The stability of polymers can also be affected by the presence of esters, particularly under certain conditions. For example, the hydrolytic degradation of polysorbates, which are PEG fatty acid esters, involves the cleavage of the ester bond and can be catalyzed by acidic or alkaline pH and accelerated at high temperatures. nih.gov While this compound is a different type of ester, the ester functional group is a potential site for hydrolysis or other reactions depending on the chemical environment and presence of catalysts.

The incorporation of polymer additives into lubricant formulations is common, and their solubility and compatibility with the base oil, which could be an ester like this compound, are essential for performance. functionalproducts.com Chemical similarity between the polymer and the base oil is necessary for good solubility. functionalproducts.com

Here is a table summarizing some relevant data points from the search results regarding interactions:

Interaction TypeDetailsRelevant FactorsSource
Metal Interaction (Lubricants)Adsorption onto metal surfaces forming boundary film. mdpi.com Potential for tribo-chemical reactions. mdpi.commdpi.comresearchgate.netPolarity of ester, temperature, pressure, presence of catalysts, metal type. mdpi.commdpi.comresearchgate.netpreprints.org mdpi.commdpi.comresearchgate.netpreprints.org
Polymer InteractionSwelling, potential degradation, changes in physical properties. lube-media.comresearchgate.net Used as feedstock for polymer synthesis. nih.govmdpi.comacs.orguni-konstanz.dePolymer type, ester polarity, viscosity, presence of double bonds, temperature. functionalproducts.comlube-media.comresearchgate.net functionalproducts.comlube-media.comresearchgate.netnih.govmdpi.comacs.orguni-konstanz.de

Future Research Directions and Emerging Areas in Ethyl Erucate Chemistry

Development of Novel Biocatalytic Systems for Sustainable Production

The shift towards green chemistry has spurred significant interest in developing enzymatic methods for ester synthesis, offering an environmentally friendly alternative to traditional chemical catalysis that often requires harsh conditions. patsnap.com Biocatalytic production of ethyl erucate (B1234575), primarily through the esterification of erucic acid and ethanol (B145695), is a key area of future research.

Lipases, enzymes that catalyze the formation of ester bonds, are the primary biocatalysts investigated for this purpose. patsnap.comnih.gov Research focuses on discovering and engineering lipases with high activity and stability for the synthesis of long-chain esters. The use of immobilized enzymes, where the lipase (B570770) is fixed onto a solid support, is a particularly promising strategy. Immobilization enhances enzyme reusability, improves stability in non-aqueous environments, and simplifies product purification. nih.govresearchgate.net For instance, studies on the synthesis of similar esters like ethyl butyrate (B1204436) and ethyl lactate (B86563) have demonstrated the effectiveness of lipases from Candida antarctica (CALB), Rhizomucor miehei, and Candida rugosa immobilized on various supports. nih.govresearchgate.netnih.gov

Future research will likely focus on:

Exploring Novel Enzyme Sources: Screening for new lipases from extremophilic microorganisms that can withstand industrial process conditions.

Protein Engineering: Modifying the structure of existing lipases through techniques like directed evolution to enhance their specificity towards erucic acid and improve catalytic efficiency. patsnap.com

Advanced Immobilization Techniques: Developing novel support materials and cross-linking methods to create more robust and highly active biocatalysts. researchgate.net

Process Optimization: Investigating reaction kinetics in solvent-free systems or green solvents to develop highly efficient, continuous-flow production processes. nih.gov

Table 1: Comparison of Lipase Systems for Ester Synthesis

Enzyme (Lipase) SourceSupport for ImmobilizationSubstratesKey Finding/AdvantageReference
Candida antarctica (CALB), Thermomyces lanuginosus (TLL), Rhizomucor miehei (RML)Not specified (Packed-bed reactor)Waste Oil, EthanolMixtures of lipases ("combi-lipases") can be used in continuous reactors for ethyl ester production. nih.gov
Candida antarctica (Novozym® 435)Acrylic resin2-ethylhexanol, 2-methylhexanoic acidDemonstrated high conversion in a solvent-free system, suitable for industrial scale-up. nih.gov
Candida rugosaCotton cloth (PEI coated)Butyric acid, EthanolAchieved high conversion yield (91.2%) with good operational stability over multiple cycles. researchgate.net
Rhizopus oryzae, Candida rugosaHydrophobic supportsLactic acid, EthanolNon-commercial immobilized lipases were evaluated, showing potential but lower competitiveness than commercial options like Novozym 435. researchgate.net

Advanced Material Science Applications and Formulations

Ethyl erucate's physical properties, stemming from its long, unsaturated carbon chain, make it a valuable component in various material formulations. chemimpex.comontosight.ai It is primarily recognized for its emollient and lubricating characteristics. chemimpex.commyskinrecipes.com

Emerging research in material science is focused on leveraging these properties to create advanced and sustainable products:

Biolubricants: There is a growing demand for biodegradable lubricants to replace mineral oil-based products. Unsaturated esters like this compound are investigated as base oils or additives in these formulations. estichem.com Their properties, such as good solvency for additives and excellent film-forming capabilities, are beneficial, though their lower oxidative stability compared to saturated esters requires careful formulation with antioxidants. estichem.com

Polymer Additives: this compound can function as a bio-based plasticizer or slip agent in polymer formulations. In plastics like polyvinyl chloride (PVC) or polyolefins, such additives are crucial for imparting flexibility and reducing surface friction. adeka.co.jp Research is exploring the use of fatty acid esters to create more eco-friendly plastics and improve processing efficiency. chemimpex.comadeka.co.jp

Cosmetic and Pharmaceutical Formulations: In cosmetics, this compound serves as a non-greasy emollient and skin-conditioning agent. chemimpex.commyskinrecipes.com Future work involves its incorporation into novel delivery systems, such as nanoemulsions or solid lipid nanoparticles, to enhance the bioavailability of active pharmaceutical ingredients in topical formulations or to create cosmetics with improved sensory profiles and stability. chemimpex.commyskinrecipes.com It is also being investigated as a component in the development of biodegradable and sustainable cosmetic products. myskinrecipes.com

Table 2: Applications of this compound in Material Science

Application AreaFunction of this compoundResulting Material PropertyReference
Cosmetics & Personal CareEmollient, Skin-conditioning agentProvides smooth texture, moisturizes skin, improves hair manageability. chemimpex.commyskinrecipes.com
Industrial LubricantsBase oil or AdditiveReduces friction and wear, good solvency for other additives. estichem.com
Biodegradable PlasticsPlasticizer, ComponentImparts flexibility, contributes to developing eco-friendly plastic alternatives. chemimpex.com
PharmaceuticalsCarrier, SolventCan improve solubility and bioavailability of active drugs in delivery systems. chemimpex.commyskinrecipes.com

Integration into Circular Economy Models and Waste Valorization

Waste valorization, the process of converting waste materials into higher-value products, is a cornerstone of the circular economy. aiche.org This approach is highly relevant to the production of fatty acid ethyl esters (FAEEs), including this compound. Instead of relying on virgin vegetable oils, which can compete with food production, research is focused on using various waste streams as feedstock. rsc.org

Promising waste sources for valorization include:

Waste Cooking Oil (WCO): WCO is a significant waste stream that can be converted into FAEEs (biodiesel) via transesterification. nih.govresearchgate.net Studies have demonstrated the feasibility of producing ethyl esters from WCO using both chemical and enzymatic catalysts. nih.govmdpi.com

Agricultural Byproducts: Residues such as spent coffee grounds contain lipids that can be extracted and transesterified to produce FAEEs. whiterose.ac.uk This valorization strategy turns a high-volume waste product into a useful chemical feedstock. whiterose.ac.uk

Industrial Waste: High oleic acid waste from industrial pipelines has been successfully used as a raw material for the synthesis of ethyl oleate (B1233923), a similar long-chain ester. rsc.org This highlights a pathway for valorizing industrial byproducts into valuable chemicals, avoiding competition with the food chain. rsc.org

Future research aims to optimize these valorization pathways by improving extraction efficiency from waste biomass and developing robust catalytic systems that can handle the impurities often present in waste feedstocks. whiterose.ac.uknih.govresearchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools to investigate chemical systems at the molecular level. Molecular dynamics (MD) simulations, for example, can predict the physical properties of substances and model complex processes like enzyme catalysis or the interaction of molecules in a mixture. nih.govarxiv.org

While specific MD studies on this compound are not widely published, the application of these techniques to similar molecules demonstrates their potential. For instance, MD simulations have been used to:

Study Enzyme-Substrate Interactions: Simulations can elucidate how a substrate, such as erucic acid, binds to the active site of a lipase. This knowledge can guide the rational design of more efficient enzymes for this compound synthesis. nih.gov

Predict Physical Properties: The behavior of complex mixtures, such as lubricant formulations or polymer electrolytes containing esters and other additives, can be modeled to understand how components interact and to predict bulk properties like viscosity and diffusion coefficients. nih.govcapes.gov.br

Analyze Reaction Mechanisms: Computational models can help understand the detailed steps of a chemical reaction, such as transesterification, providing insights that are difficult to obtain through experiments alone.

Future research will undoubtedly apply these computational approaches directly to this compound to accelerate the development of new biocatalysts and advanced material formulations.

Table 3: Potential Applications of Computational Modeling in this compound Research

Computational MethodArea of ApplicationPotential Insights for this compoundReference (Analogous Systems)
Molecular Dynamics (MD) SimulationBiocatalysisElucidate the binding mechanism of erucic acid and ethanol in a lipase active site to guide enzyme engineering. nih.gov
MD SimulationMaterial FormulationPredict viscosity, self-diffusion, and local structure in lubricant or cosmetic formulations containing this compound. nih.govcapes.gov.br
Quantum Mechanics (QM) / MD SimulationReaction KineticsModel the transesterification reaction pathway to optimize conditions for higher yield and selectivity. core.ac.uk
MD SimulationThermodynamic PropertiesCalculate properties like density, excess mixing volume, and heat capacity for mixtures containing this compound. arxiv.org

Interdisciplinary Research at the Nexus of Chemistry, Biology, and Engineering

The most significant future advancements in this compound chemistry will likely arise from interdisciplinary research that merges chemistry, biology, and engineering. This convergence allows for the development of holistic and sustainable production pipelines, from raw feedstock to final product.

A prime example is the integration of metabolic engineering with biocatalytic chemistry. Researchers are engineering oleaginous yeasts like Yarrowia lipolytica to produce specific fatty acids from simple sugars or waste streams. nih.gov This biological approach could be tailored to maximize the production of erucic acid. The erucic acid produced could then be used as a substrate in an engineered biocatalytic process (chemistry) housed within an optimized bioreactor (engineering) for the continuous production of high-purity this compound. nih.govnih.gov

This integrated biorefinery concept involves:

Biology: Genetically modifying microorganisms to create efficient cell factories for producing erucic acid precursors. nih.govnih.gov

Chemistry: Developing highly selective enzymatic or chemical catalysts for the conversion of these precursors to this compound. patsnap.com

Engineering: Designing and scaling up integrated processes, including fermentation, separation, and reaction steps, to create an economically viable and sustainable manufacturing platform. nih.gov

By combining these fields, researchers can create novel, bio-based value chains that are not only more sustainable but also capable of producing chemicals like this compound with tailored properties for high-performance applications.

Q & A

Basic Research Questions

Q. How can ethyl erucate be synthesized with high purity, and what experimental parameters are critical for minimizing byproducts?

  • Methodological Answer : this compound is synthesized via esterification of erucic acid with ethanol under acid catalysis. Key parameters include stoichiometric ratios (e.g., excess ethanol to drive equilibrium), temperature control (60–80°C), and catalyst selection (e.g., sulfuric acid or methanesulfonic acid) . For advanced catalytic methods, palladium-based systems (e.g., PdCl₂ with dtbpx ligand) under CO pressure (20 bar) and elevated temperatures (90°C) achieve ethoxycarbonylation, requiring precise substrate-to-catalyst ratios (12:1) and solvent optimization (ethanol vs. dichloromethane) .

Q. What analytical techniques are most effective for characterizing this compound and quantifying its purity in complex mixtures?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard for quantifying this compound in biodiesel blends, leveraging retention times and calibration against certified standards (e.g., rapeseed FAEE mixtures containing 5–20% this compound) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly double-bond positions (e.g., cis-13 in erucate), while FT-IR identifies ester functional groups (C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the catalytic ethoxycarbonylation of this compound to produce high-value derivatives?

  • Methodological Answer : Ethoxycarbonylation requires PdCl₂/dtbpX catalyst systems in ethanol, with methanesulfonic acid as a co-catalyst. Variables to optimize include:

  • Pressure : 20 bar CO ensures sufficient reactant availability.
  • Temperature : 90°C balances reaction rate and catalyst stability.
  • Substrate ratio : Excess this compound (40.4 mL) relative to catalyst minimizes side reactions. Post-reaction purification via solvent extraction (methylene chloride) and vacuum distillation removes palladium residues .

Q. What strategies resolve discrepancies in reported thermodynamic and compositional data for this compound in biodiesel blends?

  • Methodological Answer : Contradictions in biodiesel studies (e.g., this compound content ranging from 5% to 20%) arise from feedstock variability and analytical calibration errors. Researchers should:

  • Use standardized reference materials (e.g., Low Erucic Rapeseed FAEE Mix) for GC calibration .
  • Apply sensitivity analyses to assess the impact of minor components (e.g., ethyl linoleate) on bulk properties like viscosity and oxidative stability .

Q. How do stereochemical outcomes vary in cyclopropanation reactions of this compound under Cu vs. Rh catalysis?

  • Methodological Answer : Cyclopropanation with ethyl diazoacetate (EDA) under Cu(OTf)₂ catalysis yields trans/cis diastereomer ratios of 69:31, while Rh₂(OAc)₄ favors trans isomers (65:35). Key factors include:

  • EDA/erucate molar ratio : 3:1 minimizes unreacted starting material.
  • Reaction time : 24 hours ensures complete conversion at room temperature.
  • Solvent polarity : Dichloromethane enhances selectivity compared to polar solvents .

Q. What methodologies enable the synthesis of polyethylene-like polyacetals from this compound-derived diols?

  • Methodological Answer : this compound is first converted to C23 diols via isomerizing alkoxycarbonylation (using methyl oleate/erucate substrates) followed by catalytic hydrogenation. Polyacetal synthesis involves:

  • Monomer preparation : Purification via column chromatography to ≥95% purity.
  • Polymerization : Acid-catalyzed acetalization under vacuum to remove water, with molecular weight controlled by reaction time and catalyst loading (e.g., p-toluenesulfonic acid) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the hydrolytic stability of this compound-based polymers?

  • Methodological Answer : Accelerated aging studies under controlled humidity (e.g., 85% RH at 40°C) monitor mass loss and molecular weight reduction via gel permeation chromatography (GPC). Statistical models (e.g., Arrhenius plots) predict long-term degradation, while FT-IR tracks ester bond hydrolysis (C=O peak broadening) .

Q. What statistical approaches are recommended for analyzing variability in this compound’s catalytic performance across batch reactions?

  • Methodological Answer : Multivariate analysis (e.g., PCA or ANOVA) identifies critical variables (e.g., catalyst loading, CO pressure). Replicate experiments (n ≥ 3) with error bars quantify reproducibility, and response surface methodology (RSM) optimizes conditions for maximum yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl erucate
Reactant of Route 2
Reactant of Route 2
Ethyl erucate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.